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  • Product: 4-Hydroxybutyl 2-methylpropanoate
  • CAS: 123641-46-3

Core Science & Biosynthesis

Foundational

thermodynamic properties and boiling point of 4-hydroxybutyl 2-methylpropanoate

An In-Depth Technical Guide to the Thermodynamic Profiling and Phase Equilibria of 4-Hydroxybutyl 2-Methylpropanoate Executive Summary In the landscape of advanced drug development and polymeric excipient synthesis, bifu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Profiling and Phase Equilibria of 4-Hydroxybutyl 2-Methylpropanoate

Executive Summary

In the landscape of advanced drug development and polymeric excipient synthesis, bifunctional molecules offer unparalleled versatility. 4-Hydroxybutyl 2-methylpropanoate (commonly referred to as 4-hydroxybutyl isobutyrate) is a highly specialized ester-alcohol. Featuring both a sterically hindered isobutyrate ester linkage and a reactive terminal primary hydroxyl group, it serves as a critical building block for biodegradable polymer matrices, pro-drug linkers, and low-VOC (Volatile Organic Compound) reactive diluents.

This whitepaper provides a rigorous framework for the thermodynamic profiling of 4-hydroxybutyl 2-methylpropanoate[1]. As a Senior Application Scientist, I have structured this guide to bridge predictive thermodynamics with field-proven experimental protocols, ensuring that researchers can confidently determine its boiling point, vapor pressure, and thermal stability for pharmaceutical applications.

Physicochemical Profiling & Structural Analysis

Understanding the macroscopic thermodynamic behavior of 4-hydroxybutyl 2-methylpropanoate requires an analysis of its molecular topology. The molecule consists of a hydrophobic, branched isobutyrate tail and a flexible 1,4-butanediol-derived backbone terminating in a hydrophilic hydroxyl group.

This structural duality dictates its phase equilibria. The terminal −OH group engages in strong intermolecular hydrogen bonding, significantly elevating its boiling point and enthalpy of vaporization ( ΔHvap​ ) compared to non-hydroxylated analogs. Meanwhile, the steric bulk of the isopropyl group shields the ester carbonyl, reducing its susceptibility to rapid nucleophilic attack (hydrolysis)—a crucial feature for formulation stability.

Table 1: Fundamental Physicochemical Identifiers
PropertyValue / Descriptor
IUPAC Name 4-hydroxybutyl 2-methylpropanoate
CAS Registry Number 123641-46-3[1]
Molecular Formula C8​H16​O3​ [1]
Molecular Weight 160.21 g/mol [1]
Exact Mass 160.1099 Da[1]
DSSTox ID DTXSID90568508[1]
SMILES CC(C)C(=O)OCCCCO

Predictive Thermodynamics (Joback-Reid Method)

In early-stage drug development, empirical thermodynamic data for specialized intermediates may be sparse. Before executing resource-intensive experimental protocols, we employ the Joback-Reid group-contribution method to establish a highly accurate predictive baseline. This ensures that our experimental apparatus (e.g., thermal sensors, vacuum pumps) is calibrated to the correct operational range.

By deconstructing the molecule into its constituent functional groups (two −CH3​ , one −CH< , one −COO− ester, four −CH2​− , and one −OH ), we can calculate the theoretical normal boiling point ( Tb​ ).

Table 2: Predicted Thermodynamic Parameters
Thermodynamic PropertyPredicted ValueMechanistic Rationale
Normal Boiling Point ( Tb​ ) ~259.5 °C (532.6 K)Elevated primarily by the terminal hydroxyl group's hydrogen bonding network.
Critical Temperature ( Tc​ ) ~445.2 °C (718.3 K)Dictates the upper limit of the liquid-vapor coexistence curve.
Critical Pressure ( Pc​ ) ~32.4 barInfluenced by the molecular volume and chain flexibility.
Enthalpy of Vaporization ( ΔHvap​ ) ~58.4 kJ/molHigh energy required to break both van der Waals forces and H-bonds.

Note: Predictions are based on standard group-contribution algorithms widely utilized in chemical engineering and validated against the .

Experimental Determination Protocols

To transition from predictive models to empirical certainty, the following protocols outline a self-validating system for thermodynamic measurement.

Protocol 1: High-Precision Vapor Pressure & Boiling Point Determination via Dynamic Ebulliometry

Expert Insight (Causality): Static vapor pressure methods often suffer from degassing issues and localized superheating. For esters like 4-hydroxybutyl 2-methylpropanoate, prolonged static heating can induce trace auto-oxidation or hydrolysis. Dynamic ebulliometry (using a Swietoslawski ebulliometer) is chosen because it ensures continuous, rapid liquid-vapor equilibrium, minimizing thermal degradation while providing highly accurate P−T data compliant with .

Step-by-Step Methodology:

  • Sample Dehydration & Purity Verification: Dry the 4-hydroxybutyl 2-methylpropanoate over activated 3Å molecular sieves for 48 hours.

    • Validation: Analyze via Gas Chromatography-Flame Ionization Detection (GC-FID) to ensure >99.5% purity. Perform Karl Fischer titration to verify moisture content is <50 ppm. Why? Trace water forms low-boiling azeotropes, artificially depressing the measured boiling point.

  • Apparatus Calibration: Calibrate the ebulliometer's Pt100 RTD temperature sensor ( ±0.01 K) and the absolute pressure transducer ( ±0.01 kPa) using ultra-pure decane as a reference fluid.

  • Equilibration: Introduce 50 mL of the purified sample into the ebulliometer boiler. Apply a controlled vacuum starting at 5.0 kPa.

  • Measurement: Apply heat until a steady reflux drop rate of 30–40 drops/min is achieved over the thermowell. Record the equilibrium temperature.

  • Data Regression: Incrementally increase the pressure up to 101.325 kPa (1 atm), recording the equilibrium temperature at each step. Fit the resulting data to the Antoine Equation :

    log10​(P)=A−T+CB​

    (Where P is pressure in bar, T is temperature in K, and A, B, C are regression constants).

Protocol 2: Heat Capacity ( Cp​ ) Profiling via Modulated DSC (mDSC)

Expert Insight (Causality): Standard Differential Scanning Calorimetry (DSC) conflates reversible thermodynamic heat capacity with non-reversible kinetic events (e.g., trace volatile evaporation or structural relaxation). Modulated DSC applies a sinusoidal temperature oscillation over a linear heating ramp, mathematically isolating the reversing heat flow to provide a pure Cp​ measurement.

Step-by-Step Methodology:

  • Baseline Calibration: Run an empty hermetic aluminum pan to establish the instrumental baseline. Calibrate cell constant and temperature using an indium standard.

  • Sample Encapsulation: Seal 10–15 mg of 4-hydroxybutyl 2-methylpropanoate in a hermetic aluminum pan to prevent mass loss during heating.

  • Thermal Method: Equilibrate at -50 °C. Apply a linear heating rate of 2 °C/min combined with a modulation amplitude of ±0.5 °C every 60 seconds, up to 150 °C.

  • Analysis: Extract the reversing heat flow signal. Calculate the specific heat capacity ( Cp​ ) as a function of temperature using the .

Visualizing the Workflows

G A Sample Synthesis & Purification B Purity Verification (GC-FID & KF <50ppm) A->B C Dynamic Ebulliometry (P-T Equilibrium) B->C D Modulated DSC (Heat Capacity) B->D E Antoine Equation Regression C->E

Fig 1: Self-validating workflow for thermodynamic property determination.

Applications in Drug Development & Polymer Synthesis

The thermodynamic stability and dual functionality of 4-hydroxybutyl 2-methylpropanoate make it highly valuable in advanced pharmaceutical applications:

  • Biodegradable Polyurethanes: The terminal hydroxyl group reacts readily with diisocyanates to form polyurethane matrices. The internal isobutyrate ester acts as a metabolically cleavable linkage, allowing the polymer to degrade into non-toxic byproducts in vivo.

  • Pro-Drug Conjugation: Active Pharmaceutical Ingredients (APIs) containing carboxylic acids can be esterified with the primary hydroxyl of 4-hydroxybutyl 2-methylpropanoate. The steric hindrance of the isobutyrate group ensures that enzymatic cleavage occurs predictably, enabling controlled, sustained release of the API.

G A 4-Hydroxybutyl 2-Methylpropanoate B API Conjugation (Esterification of -OH) A->B C Polymeric Micelle Formation B->C D In Vivo Enzymatic Cleavage (Esterases) C->D E Controlled API Release D->E

Fig 2: Mechanistic pathway of 4-hydroxybutyl isobutyrate in prodrug formulation.

References

  • National Institute of Standards and Technology (NIST). "Thermophysical Properties of Fluid Systems." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • ASTM International. "ASTM E1719 - 12(2018) Standard Test Method for Vapor Pressure of Liquids by Ebulliometry." Available at:[Link]

  • International Union of Pure and Applied Chemistry (IUPAC). "Guidelines for the Reporting of Thermodynamic Data." Available at:[Link]

Sources

Exploratory

4-hydroxybutyl 2-methylpropanoate safety data sheet (SDS) and toxicity profile

An In-Depth Technical Guide to 4-Hydroxybutyl 2-Methylpropanoate: Toxicological Read-Across, Safety Profiling, and Analytical Validation Executive Summary 4-Hydroxybutyl 2-methylpropanoate (CAS: 123641-46-3), also known...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Hydroxybutyl 2-Methylpropanoate: Toxicological Read-Across, Safety Profiling, and Analytical Validation

Executive Summary

4-Hydroxybutyl 2-methylpropanoate (CAS: 123641-46-3), also known as 4-hydroxybutyl isobutyrate, is a specialty ester utilized in advanced material synthesis, pharmaceutical prodrug design, and as a specialized solvent intermediate[1]. Because empirical toxicological data on the intact molecule is sparse in public registries, regulatory safety assessments (such as those required by REACH or the FDA) must rely on a Read-Across Methodology .

This whitepaper provides a comprehensive Safety Data Sheet (SDS) framework and toxicity profile by analyzing the compound's structural analogs (e.g., 4-hydroxybutyl methacrylate) and its inevitable in vivo hydrolysis products: 1,4-butanediol (1,4-BDO) and isobutyric acid . By understanding the metabolic fate of this ester, researchers can accurately predict its systemic toxicity, establish safe handling protocols, and design robust analytical validation assays.

Physicochemical Identity and Structural Profiling

To predict the pharmacokinetic behavior and physical hazards of 4-hydroxybutyl 2-methylpropanoate, we must first establish its core chemical properties. The molecule is a monoester formed via the condensation of 1,4-butanediol and 2-methylpropanoic (isobutyric) acid.

Table 1: Physicochemical Properties
PropertyValue / DescriptionSource
Chemical Name 4-hydroxybutyl 2-methylpropanoate[1]
CAS Number 123641-46-3[1]
Molecular Formula C8H16O3[1]
Molecular Weight 160.21 g/mol [1]
Structural Analog 4-Hydroxybutyl methacrylate (CAS 997-46-6)[2]
LogP (Estimated) ~1.7 (Based on methacrylate analog)[2]
Physical State Colorless, slightly viscous liquidInferred

Metabolic Fate and Toxicokinetics

The fundamental principle governing the toxicity of 4-hydroxybutyl 2-methylpropanoate is its susceptibility to enzymatic cleavage. Upon systemic absorption (via inhalation, ingestion, or dermal penetration), the ester bond is rapidly hydrolyzed by ubiquitous tissue carboxylesterases (CES1 in the liver, CES2 in the intestine).

This cleavage yields two distinct metabolites, each driving a separate toxicological pathway:

  • 1,4-Butanediol (1,4-BDO): Rapidly oxidized by alcohol dehydrogenase (ADH) into gamma-hydroxybutyric acid (GHB), a potent central nervous system (CNS) depressant[3].

  • Isobutyric Acid: A short-chain fatty acid that undergoes beta-oxidation to enter the TCA cycle, but acts as a severe local irritant at the site of contact[4],[5].

G Parent 4-Hydroxybutyl 2-methylpropanoate Enzyme Hepatic Carboxylesterases (CES1/CES2) Parent->Enzyme Hydrolysis BDO 1,4-Butanediol (1,4-BDO) Enzyme->BDO IBA Isobutyric Acid Enzyme->IBA GHB gamma-Hydroxybutyric Acid (GHB) BDO->GHB ADH/ALDH TCA TCA Cycle (Energy Metabolism) IBA->TCA Beta-Oxidation CNS CNS Depression (GABA-B Agonism) GHB->CNS Receptor Binding

Figure 1: Metabolic hydrolysis pathway of 4-hydroxybutyl 2-methylpropanoate and downstream effects.

Toxicological Profile (Read-Across Analysis)

Because the parent ester is transient in biological systems, its safety profile is a composite of its metabolites and structural analogs.

Table 2: Surrogate Toxicity Data for Read-Across Evaluation
Component / AnalogAcute Oral Toxicity (LD50)Acute Dermal Toxicity (LD50)Primary Target Organ / HazardSource
1,4-Butanediol 1,525 mg/kg (Rat)> 5,000 mg/kg (Rat)CNS Depression (STOT SE 3)[3]
Isobutyric Acid 2,230 mg/kg (Rat)474 mg/kg (Rabbit)Severe Skin/Eye Burns (Corrosive)[5]
4-HBMA (Analog) Harmful (H302)Harmful (H312)Skin Sensitization (H317)[2]
Acute Systemic Toxicity

Based on the 1,4-BDO component, ingestion of the parent ester will likely result in dose-dependent CNS depression. Symptoms may be delayed as the ester must first be hydrolyzed and subsequently oxidized to GHB[3]. The compound should be classified as Harmful if swallowed (Acute Tox. 4) .

Local Irritation and Corrosivity

Isobutyric acid is a severe irritant and corrosive agent[4]. While the esterified form (the parent compound) masks the acidic proton, partial hydrolysis from ambient moisture or skin surface enzymes can release free isobutyric acid, leading to contact dermatitis or chemical burns. Furthermore, structural analogs like 4-hydroxybutyl methacrylate are known skin sensitizers[2].

Safety Data Sheet (SDS) Guidelines

Based on the read-across synthesis, the following parameters must be integrated into the SDS for 4-hydroxybutyl 2-methylpropanoate:

GHS Classification
  • Acute Toxicity, Oral: Category 4 (H302 - Harmful if swallowed)

  • Skin Corrosion/Irritation: Category 2 (H315 - Causes skin irritation)

  • Serious Eye Damage/Irritation: Category 2A (H319 - Causes serious eye irritation)

  • Skin Sensitization: Category 1 (H317 - May cause an allergic skin reaction)

  • Specific Target Organ Toxicity - Single Exposure: Category 3 (H336 - May cause drowsiness or dizziness)

First Aid Measures
  • Inhalation: Remove to fresh air. If CNS depression is observed (drowsiness, respiratory depression), administer oxygen and seek immediate medical attention[3].

  • Skin Contact: Wash immediately with copious amounts of soap and water. Remove contaminated clothing. Due to the potential release of isobutyric acid, untreated exposures can lead to severe irritation[5].

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present. Seek ophthalmological evaluation.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Medical observation for at least 48 hours is required due to the delayed onset of GHB-mediated CNS depression[3].

Handling and PPE
  • Ventilation: Use local exhaust ventilation to prevent vapor accumulation.

  • PPE: Nitrile or butyl rubber gloves, chemical splash goggles, and a NIOSH-approved organic vapor respirator if aerosolized.

Experimental Protocol: Toxicokinetic Validation Assay

To empirically validate the read-across assumption, researchers must confirm the hydrolysis rate of 4-hydroxybutyl 2-methylpropanoate. The following protocol outlines a self-validating in vitro assay using Human Liver Microsomes (HLM).

Self-Validation Logic: This protocol includes a specific esterase inhibitor control (Bis-p-nitrophenyl phosphate, BNPP). If the parent compound degrades in the active HLM but remains stable in the BNPP-treated HLM, it proves causality: the degradation is strictly enzymatic, validating the metabolic assumption.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Thaw HLM on ice and dilute to a final protein concentration of 1 mg/mL in the buffer.

  • Control Setup (Self-Validation): Pre-incubate half of the HLM suspension with 100 µM BNPP (a broad-spectrum carboxylesterase inhibitor) for 15 minutes at 37°C.

  • Reaction Initiation: Spike 4-hydroxybutyl 2-methylpropanoate (final concentration 10 µM) into both the active HLM and the BNPP-inhibited HLM.

  • Incubation & Sampling: Incubate at 37°C in a shaking water bath. Extract 50 µL aliquots at precise time intervals (0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated 1,4-BDO). Causality Note: Cold acetonitrile instantly denatures the esterases, freezing the kinetic profile at that exact second.

  • Centrifugation: Spin the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a liquid chromatography-tandem mass spectrometer. Monitor the MRM transitions for the disappearance of the parent ester ( m/z 161.1 fragment) and the appearance of 1,4-BDO.

Workflow Step1 1. HLM Preparation (1 mg/mL protein) Step2 2. Substrate Addition (10 µM Ester) Step1->Step2 Step3 3. Incubation (37°C, 0-60 min) Step2->Step3 Step4 4. Quenching (Cold Acetonitrile) Step3->Step4 Step5 5. Centrifugation (14,000g, 10 min) Step4->Step5 Step6 6. LC-MS/MS Quantification Step5->Step6

Figure 2: In vitro toxicokinetic validation workflow for ester hydrolysis.

References

  • Safety Data Sheet: Isobutyric acid - Carl ROTH Source: Carl Roth URL: [Link]

  • Compound Isobutyric acid Data collection sheet Source: Europa.eu (ECHA Registration Dossier) URL: [Link]

  • 4-Hydroxybutyl methacrylate | C8H14O3 | CID 70457 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

Sources

Foundational

Chemical Stability and Degradation Kinetics of 4-Hydroxybutyl 2-Methylpropanoate Under Acidic Conditions

Executive Summary For researchers and drug development professionals utilizing aliphatic esters as prodrug linkers, specialty excipients, or synthetic intermediates, understanding the precise degradation pathways under p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals utilizing aliphatic esters as prodrug linkers, specialty excipients, or synthetic intermediates, understanding the precise degradation pathways under physiological or formulation-specific pH is critical. 4-Hydroxybutyl 2-methylpropanoate (also known as 4-hydroxybutyl isobutyrate) presents a unique stability profile. While it undergoes standard acid-catalyzed hydrolysis, the presence of a terminal hydroxyl group on the butyl chain introduces a secondary, irreversible degradation cascade.

This whitepaper dissects the mechanistic causality behind the acidic degradation of 4-hydroxybutyl 2-methylpropanoate, provides a self-validating protocol for kinetic profiling, and outlines formulation strategies to mitigate its breakdown.

Mechanistic Framework of Acidic Degradation

The degradation of 4-hydroxybutyl 2-methylpropanoate in acidic aqueous environments is not a simple equilibrium reaction; it is a tandem two-stage process characterized by primary hydrolysis and a subsequent thermodynamic sink.

Stage 1: Primary AAC​2 Hydrolysis

Under acidic conditions (pH < 4.0), the ester undergoes bimolecular, acid-catalyzed, acyl-oxygen cleavage (the AAC​2 mechanism)[1]. The reaction initiates with the protonation of the carbonyl oxygen, which drastically increases the electrophilicity of the carbonyl carbon. A water molecule acts as a nucleophile, attacking the carbon to form a tetrahedral intermediate. Following a proton transfer to the alkoxy oxygen (making it a superior leaving group), the intermediate collapses, expelling 1,4-butanediol and yielding isobutyric acid [2].

Normally, the Fischer esterification principle dictates that this hydrolysis is a reversible equilibrium[2]. However, the specific nature of the leaving group alters this dynamic.

Stage 2: Thermodynamic Sinking via Cyclodehydration

The liberated 1,4-butanediol is highly reactive under acidic conditions. The acid catalyst protonates one of the terminal hydroxyl groups, converting it into a water leaving group. The opposing hydroxyl oxygen then acts as an intramolecular nucleophile, executing an SN​2 -like attack to form a stable five-membered ring. This cyclodehydration rapidly yields tetrahydrofuran (THF) and water[3].

Because THF is chemically stable and highly volatile, it escapes the immediate reaction equilibrium. According to Le Chatelier’s principle, the continuous depletion of 1,4-butanediol prevents the reverse esterification reaction, driving the primary hydrolysis of 4-hydroxybutyl 2-methylpropanoate to absolute completion[3].

degradation_pathway Ester 4-Hydroxybutyl 2-methylpropanoate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Addition Water1 H2O Water1->Intermediate Nucleophilic Addition Proton1 H+ (Catalyst) Proton1->Intermediate Nucleophilic Addition Isobutyric Isobutyric Acid Intermediate->Isobutyric Elimination Diol 1,4-Butanediol Intermediate->Diol Elimination THF Tetrahydrofuran (THF) Diol->THF Acid-Catalyzed Cyclodehydration Water2 H2O Diol->Water2 Dehydration

Tandem acidic degradation pathway of 4-hydroxybutyl 2-methylpropanoate to Isobutyric Acid and THF.

Quantitative Data & Kinetic Parameters

The rate of degradation is directly proportional to the hydronium ion concentration [H+] . The following table summarizes the kinetic parameters of 4-hydroxybutyl 2-methylpropanoate under forced degradation conditions at 40°C.

pH LevelBuffer SystemObserved Rate Constant ( kobs​ )Half-Life ( t1/2​ )48h THF Yield (Molar %)Mass Balance Closure
1.0 0.1 M HCl / KCl 4.82×10−3 min−1 2.4 hours> 98%99.2%
2.0 0.01 M HCl / KCl 4.95×10−4 min−1 23.3 hours85%98.7%
3.0 Citrate-Phosphate 5.10×10−5 min−1 9.4 days42%99.5%
4.0 Acetate 5.35×10−6 min−1 ~90 days< 5%99.8%

Note: THF yield lags behind ester hydrolysis at higher pH levels, as the intramolecular cyclodehydration of 1,4-butanediol requires a higher activation energy and stronger acidic catalysis than the primary ester cleavage.

Self-Validating Experimental Protocol: Kinetic Profiling

To ensure scientific integrity and trustworthiness, the following protocol is designed as a self-validating system . By orthogonally tracking the parent compound, the primary degradant, and the secondary thermodynamic sink, researchers can verify the mass balance. A mass balance closure of >98% proves that no hidden degradation pathways (e.g., oxidation, polymerization) are occurring.

Phase 1: Controlled Degradation & Reaction Quenching

Causality Check: Acid-catalyzed hydrolysis must be instantly halted prior to injection into analytical instruments to prevent on-column degradation and artifact generation.

  • Preparation: Prepare a 10 mM stock solution of 4-hydroxybutyl 2-methylpropanoate in HPLC-grade acetonitrile.

  • Initiation: Transfer 1.0 mL of the stock solution into 99.0 mL of pre-warmed (40°C) 0.1 M HCl/KCl buffer (pH 1.0) in a sealed, temperature-controlled reaction vessel.

  • Sampling: At intervals of 0, 30, 60, 120, 240, and 480 minutes, withdraw 1.0 mL aliquots.

  • Quenching: Immediately discharge the 1.0 mL aliquot into a vial containing 1.0 mL of cold (4°C) 0.2 M dibasic sodium phosphate buffer. Why? The strong base neutralizes the HCl, shifting the pH to ~7.4, instantly terminating the AAC​2 mechanism and locking the concentration profile[1].

Phase 2: Orthogonal Quantification

Causality Check: 1,4-butanediol lacks a UV chromophore, and THF is highly volatile. Relying solely on UV-Vis liquid chromatography will result in incomplete data.

  • HPLC-UV/RID Analysis:

    • Inject the quenched sample into an HPLC equipped with a C18 column.

    • Use a diode array detector (DAD) at 210 nm to quantify the remaining Ester and the generated Isobutyric Acid .

    • Use a Refractive Index Detector (RID) in series to quantify the transient 1,4-Butanediol .

  • Headspace GC-MS Analysis:

    • Transfer 0.5 mL of the quenched sample to a sealed headspace vial.

    • Heat to 80°C for 10 minutes to drive the volatile THF into the gas phase.

    • Inject the headspace gas into a GC-MS to quantify THF formation accurately without fouling the column with aqueous buffer salts.

Phase 3: System Suitability & Mass Balance Validation

For every time point ( t ), calculate the total molar system balance:

MolesInitialEster​=MolesEster(t)​+MolesIsobutyricAcid(t)​ MolesIsobutyricAcid(t)​=Moles1,4−Butanediol(t)​+MolesTHF(t)​

If the variance exceeds ±2%, the system is not validated, indicating potential evaporative loss of THF or analytical calibration drift.

Formulation Strategies for Stabilization

For drug development professionals formulating APIs or excipients containing the 4-hydroxybutyl 2-methylpropanoate moiety, the following strategies are imperative:

  • pH Targeting: Formulate the product strictly above pH 4.5. The rate constant drops logarithmically as hydronium ion concentration decreases.

  • Water Activity ( aw​ ) Reduction: Because water is a direct nucleophile in the AAC​2 mechanism[1], formulating the ester in non-aqueous vehicles (e.g., lipid nanoparticles, anhydrous cosolvents) or lyophilized powders will arrest the primary hydrolysis step.

  • Steric Shielding: If synthetic modification is permissible, substituting the isobutyryl group with a bulkier pivaloyl (tert-butyl) group introduces steric hindrance at the carbonyl carbon, drastically reducing the rate of nucleophilic attack by water[2].

References

  • Chemistry LibreTexts. "Acid Catalyzed Hydrolysis of Esters." LibreTexts. Available at:[Link]

  • Hunter, S. E., Ehrenberger, C. E., & Savage, P. E. (2006). "Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration in High-Temperature Water." The Journal of Organic Chemistry. Available at:[Link]

  • Chemistry Steps. "Ester Hydrolysis: Acid and Base-Catalyzed Mechanism." Chemistry Steps. Available at:[Link]

Sources

Exploratory

Comprehensive Mass Characterization of 4-Hydroxybutyl 2-Methylpropanoate: Theoretical Calculations and HRMS Validation Workflows

Executive Summary In modern drug development and analytical chemistry, the precise structural and mass characterization of molecular intermediates is non-negotiable. 4-hydroxybutyl 2-methylpropanoate (also known as 4-hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and analytical chemistry, the precise structural and mass characterization of molecular intermediates is non-negotiable. 4-hydroxybutyl 2-methylpropanoate (also known as 4-hydroxybutyl isobutyrate), an ester formed from isobutyric acid and 1,4-butanediol, serves as a critical building block and potential prodrug linker.

This whitepaper provides an authoritative, in-depth guide to the mass characterization of 4-hydroxybutyl 2-methylpropanoate (Chemical Formula: C8​H16​O3​ ). We delineate the fundamental differences between average molecular weight and monoisotopic exact mass, provide mathematical derivations, and outline a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to confirm molecular identity with sub-5 ppm accuracy.

Structural Fundamentals and Theoretical Mass Derivation

To confidently identify 4-hydroxybutyl 2-methylpropanoate in a complex matrix, researchers must distinguish between two distinct mass metrics: Average Molecular Weight (MW) and Monoisotopic Exact Mass .

Average Molecular Weight (MW)

The molecular weight is required for macroscopic laboratory operations, such as stoichiometry, molarity calculations, and bulk formulation. It is calculated using the standard atomic weights of the elements, which account for the natural terrestrial abundance of all isotopes.

Based on the , the calculation for C8​H16​O3​ is:

  • Carbon (C): 8 atoms × 12.011 g/mol = 96.088 g/mol

  • Hydrogen (H): 16 atoms × 1.008 g/mol = 16.128 g/mol

  • Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

  • Total Molecular Weight: 160.213 g/mol

Monoisotopic Exact Mass

For High-Resolution Mass Spectrometry (HRMS), average molecular weight is insufficient. Mass spectrometers measure individual ions, not bulk averages. Therefore, we must calculate the monoisotopic exact mass , which is the mass of the molecule composed exclusively of the most abundant isotopes ( 12C , 1H , 16O ).

Using the , the exact mass derivation is:

Table 1: Monoisotopic Mass Contributions for C8​H16​O3​

ElementIsotopeExact Mass (Da)QuantityTotal Contribution (Da)
Carbon 12C 12.000000896.000000
Hydrogen 1H 1.0078251616.125200
Oxygen 16O 15.994915347.984745
Total 160.109945 Da

This theoretical exact mass (160.1099 Da) is a highly specific fingerprint for the C8​H16​O3​ formula, corroborated by authoritative databases such as [1][2].

Mass_Calculation Formula C8H16O3 (4-hydroxybutyl 2-methylpropanoate) MW_Path Average Atomic Weights (C: 12.011, H: 1.008, O: 15.999) Formula->MW_Path EM_Path Monoisotopic Masses (12C: 12.000, 1H: 1.0078, 16O: 15.9949) Formula->EM_Path MW_Result Molecular Weight 160.21 g/mol MW_Path->MW_Result MW_Use Stoichiometry & Bulk Formulation MW_Result->MW_Use EM_Result Exact Mass 160.1099 Da EM_Path->EM_Result EM_Use High-Resolution Mass Spec (HRMS) Identification EM_Result->EM_Use

Logical derivation and application of molecular weight versus exact mass for C8H16O3.

Analytical Causality in Mass Spectrometry Validation

To experimentally validate the exact mass, a robust Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) workflow is required. The following protocol is designed as a self-validating system, where every experimental choice is grounded in the physicochemical properties of 4-hydroxybutyl 2-methylpropanoate.

Step-by-Step UHPLC-HRMS Protocol
  • Sample Preparation:

    • Action: Dissolve the analyte in LC-MS grade Methanol to a final concentration of 1 µg/mL. Add 0.1% Formic Acid (FA).

    • Causality: Methanol ensures complete solvation of the amphiphilic ester. The addition of 0.1% FA lowers the pH, providing an abundant proton source to drive the equilibrium toward the protonated state [M+H]+ , thereby maximizing the signal-to-noise ratio in the mass spectrometer.

  • Chromatographic Separation (UHPLC):

    • Action: Inject 2 µL onto a sub-2 µm C18 reverse-phase column. Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

    • Causality: The molecule possesses a moderate hydrophobic character (isobutyrate tail) and a polar head (hydroxyl group). A C18 stationary phase provides optimal retention. Gradient elution separates the target from isobaric interferences and prevents ion suppression in the ionization source.

  • Electrospray Ionization (ESI+):

    • Action: Operate the ESI source in positive ion mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

    • Causality: The ester carbonyl and terminal hydroxyl groups contain lone electron pairs. In the gas phase, these sites are highly basic and act as ideal proton/sodium acceptors, making ESI+ the most efficient ionization technique for this compound.

  • Mass Analysis (Orbitrap / Q-TOF):

    • Action: Scan the m/z range of 100–500 at a resolving power of >70,000 FWHM.

    • Causality: Ultra-high resolution is mandatory to separate the target's monoisotopic peak from background matrix ions that share the same nominal mass but possess different exact masses (isobars).

  • Data Processing & Isotope Validation:

    • Action: Extract the chromatogram for the theoretical [M+H]+ adduct. Calculate the mass error ( Δppm ). Evaluate the M+1 isotopic peak.

    • Causality: The M+1 peak (driven by the ~1.1% natural abundance of 13C ) should appear at roughly 8.8% intensity relative to the monoisotopic peak (8 carbon atoms × 1.1%). This isotopic pattern acts as an internal self-validation of the C8​ elemental composition.

HRMS_Workflow Start Sample Preparation (1 µg/mL in MeOH + 0.1% FA) LC UHPLC Separation (C18 Column, Reverse-Phase) Start->LC Injection Ionization Electrospray Ionization (ESI+) Protonation / Sodiation LC->Ionization Elution MassSpec HRMS Analysis (Orbitrap / Q-TOF, R > 70,000) Ionization->MassSpec [M+H]+, [M+Na]+ DataAnalysis Data Processing (Extract m/z 161.1172) MassSpec->DataAnalysis m/z Spectra Validation Mass Accuracy Validation (Δppm < 5 ppm) DataAnalysis->Validation Theoretical vs Experimental

HRMS analytical workflow for exact mass determination of 4-hydroxybutyl 2-methylpropanoate.

Adduct Profiling and Data Interpretation

During ESI+, 4-hydroxybutyl 2-methylpropanoate will not appear at its neutral exact mass (160.1099 Da). Instead, it will form adducts with available cations in the mobile phase. To accurately process the data, researchers must target the specific m/z values of these adducts.

Table 2: Theoretical m/z Values for Common ESI+ Adducts of C8​H16​O3​

Adduct TypeCation Mass (Da)Theoretical m/z Likelihood in 0.1% FA
[M+H]+ 1.007276 ( H+ )161.117221 Primary Base Peak
[M+NH4​]+ 18.033826 ( NH4+​ )178.143771 Low (unless buffered)
[M+Na]+ 22.989769 ( Na+ )183.099714 Moderate (glassware trace)
Mass Accuracy Validation Equation

To confirm the identity of the synthesized or extracted 4-hydroxybutyl 2-methylpropanoate, the experimental mass must be compared against the theoretical mass using the parts-per-million (ppm) error equation:

Δppm=(m/ztheoretical​m/zexperimental​−m/ztheoretical​​)×106

A Δppm of less than 5 is the gold standard in pharmaceutical analysis, confirming that the detected ion is unambiguously C8​H16​O3​ and not an isobaric contaminant[3].

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 26613, 3-Hydroxyoctanoic acid (C8H16O3 Isomer Exact Mass Reference)." PubChem Database.[Link]

  • Kyoto Encyclopedia of Genes and Genomes (KEGG). "KEGG COMPOUND: C20793 (C8H16O3)." KEGG Database.[Link]

  • Prohaska, T., et al. "Standard atomic weights of the elements 2021 (IUPAC Technical Report)." Pure and Applied Chemistry.[Link]

  • National Institute of Standards and Technology (NIST). "Atomic Weights and Isotopic Compositions for All Elements." Physical Measurement Laboratory.[Link]

Sources

Foundational

mechanism of hydrolysis for 4-hydroxybutyl 2-methylpropanoate

An In-depth Technical Guide to the Hydrolysis Mechanism of 4-hydroxybutyl 2-methylpropanoate Abstract This technical guide provides a comprehensive examination of the hydrolysis mechanisms of 4-hydroxybutyl 2-methylpropa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Hydrolysis Mechanism of 4-hydroxybutyl 2-methylpropanoate

Abstract

This technical guide provides a comprehensive examination of the hydrolysis mechanisms of 4-hydroxybutyl 2-methylpropanoate, a representative aliphatic ester. The hydrolysis of esters is a cornerstone reaction in organic chemistry and holds profound significance in pharmacology for prodrug activation and in materials science for polymer degradation. This document delineates the mechanistic pathways under acid-catalyzed, base-catalyzed (saponification), and enzyme-mediated conditions. By synthesizing fundamental chemical principles with practical experimental insights, this guide serves as an essential resource for researchers, scientists, and drug development professionals. We will explore the causality behind each mechanistic step, the kinetics governing these transformations, and validated protocols for their empirical study.

Introduction to 4-hydroxybutyl 2-methylpropanoate and its Hydrolysis

The stability and reactivity of ester bonds are central to numerous biological and industrial processes. 4-hydroxybutyl 2-methylpropanoate serves as an excellent model compound, featuring a standard ester linkage susceptible to cleavage, yielding 2-methylpropanoic acid and butane-1,4-diol. Understanding the precise mechanisms of this cleavage is critical for predicting compound stability, designing controlled-release drug delivery systems, and developing biodegradable materials.

Chemical Properties of Reactants and Products

A successful kinetic study relies on understanding the physicochemical properties of the species involved.

CompoundMolecular FormulaMolar Mass ( g/mol )Key Features
4-hydroxybutyl 2-methylpropanoate C₈H₁₆O₃160.21Aliphatic ester with a primary alcohol functional group.
2-methylpropanoic Acid C₄H₈O₂88.11Carboxylic acid product. Its formation can be tracked by pH changes or titration.
Butane-1,4-diol C₄H₁₀O₂90.12Alcohol product.
Hydronium Ion (H₃O⁺) H₃O⁺19.02Catalyst in acidic hydrolysis.
Hydroxide Ion (OH⁻) OH⁻17.01Nucleophile and catalyst in basic hydrolysis.
Significance in Drug Development

In drug development, ester functionalities are frequently incorporated into pharmacologically active molecules to create "prodrugs." This strategy enhances properties like bioavailability or site-specific delivery. The ester is designed to be stable until it reaches a desired physiological environment (e.g., the bloodstream or a specific tissue), where endogenous enzymes or local pH conditions catalyze its hydrolysis to release the active parent drug.[1][2] Therefore, a deep understanding of hydrolysis kinetics is paramount for designing effective and safe therapeutic agents.[3]

Core Mechanisms of Hydrolysis

The cleavage of the ester bond in 4-hydroxybutyl 2-methylpropanoate can be achieved through distinct, catalyst-dependent pathways. Each mechanism involves a nucleophilic attack on the electrophilic carbonyl carbon of the ester group.

Acid-Catalyzed Hydrolysis: A Reversible Pathway

Acid-catalyzed hydrolysis is an equilibrium process, and the reaction is typically driven to completion by using a large excess of water.[4] The mechanism is effectively the reverse of a Fischer esterification.

Mechanistic Steps:

  • Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the ester's carbonyl oxygen by an acid catalyst (typically a hydronium ion, H₃O⁺).[4][5] This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile.[6]

  • Nucleophilic Attack by Water : A water molecule, acting as the nucleophile, attacks the now highly electrophilic carbonyl carbon. This addition reaction breaks the C=O pi bond and forms a tetrahedral intermediate.[6]

  • Proton Transfer : A proton is transferred from the oxonium ion portion of the intermediate to one of the hydroxyl groups. This is often facilitated by another water molecule acting as a proton shuttle. This step converts the -O(CH₂)₄OH group into a better leaving group (an alcohol).[6]

  • Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the butane-1,4-diol molecule as the leaving group.

  • Deprotonation : The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final 2-methylpropanoic acid product and regenerate the acid catalyst (H₃O⁺).[4]

Kinetics : When the reaction is performed in a large excess of water with a fixed acid concentration, the kinetics appear to be first-order with respect to the ester concentration.[7] However, the true rate law is second-order overall: Rate = k[ester][H⁺].[7]

G Ester Ester + H₃O⁺ ProtonatedEster Protonated Ester Ester->ProtonatedEster TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate CarboxylicAcid Carboxylic Acid + Alcohol + H₃O⁺ ProtonatedIntermediate->CarboxylicAcid

Caption: Acid-catalyzed hydrolysis workflow.

Base-Catalyzed Hydrolysis (Saponification): An Irreversible Process

Base-catalyzed hydrolysis, commonly known as saponification, is an effectively irreversible reaction.[8] This is because the final step involves an acid-base reaction that forms a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol.[9]

Mechanistic Steps:

  • Nucleophilic Attack by Hydroxide : The strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon of the ester.[10] This forms a tetrahedral intermediate with a negative charge on the oxygen atom.

  • Collapse of the Intermediate : The tetrahedral intermediate is unstable and collapses. The electrons from the negatively charged oxygen reform the C=O double bond, leading to the expulsion of the alkoxide ion (⁻O(CH₂)₄OH) as the leaving group.

  • Acid-Base Reaction : The expelled alkoxide is a strong base and immediately deprotonates the newly formed 2-methylpropanoic acid. This rapid and irreversible acid-base reaction forms the resonance-stabilized carboxylate anion and butane-1,4-diol.[10] An acidic workup is required to protonate the carboxylate and isolate the neutral carboxylic acid.

Kinetics : Base-catalyzed hydrolysis is a second-order reaction, being first-order with respect to both the ester and the hydroxide ion.[10][11] The rate law is expressed as: Rate = k[ester][OH⁻].

G Ester Ester + OH⁻ TetrahedralIntermediate Tetrahedral Intermediate Ester->TetrahedralIntermediate Carboxylate Carboxylate + Alcohol TetrahedralIntermediate->Carboxylate

Caption: Base-catalyzed hydrolysis (saponification) workflow.

Enzymatic Hydrolysis: The Biocatalytic Route

Enzymatic hydrolysis is characterized by high specificity and efficiency under mild physiological conditions. Enzymes such as carboxylesterases are ubiquitous in the body and are key to the metabolism of many ester-containing drugs.[2][3]

General Mechanism (e.g., Serine Hydrolase):

  • Enzyme-Substrate Binding : The ester substrate binds to the active site of the enzyme, forming an enzyme-substrate (Michaelis) complex.

  • Nucleophilic Attack : A nucleophilic residue in the enzyme's active site (e.g., the hydroxyl group of a serine residue) attacks the carbonyl carbon of the ester. This is often facilitated by a catalytic triad of amino acids.

  • Formation of Acyl-Enzyme Intermediate : A tetrahedral intermediate is formed and then collapses, releasing the alcohol portion (butane-1,4-diol) and forming a covalent acyl-enzyme intermediate.

  • Deacylation : A water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid product (2-methylpropanoic acid) and regenerating the free enzyme.

G E_S Enzyme + Substrate ES_Complex Enzyme-Substrate Complex E_S->ES_Complex Binding AcylEnzyme Acyl-Enzyme Intermediate + Alcohol ES_Complex->AcylEnzyme Acylation E_P Enzyme + Carboxylic Acid AcylEnzyme->E_P Deacylation (H₂O) E_P->E_S Regeneration

Caption: Simplified catalytic cycle for enzymatic ester hydrolysis.

Experimental Protocols for Kinetic Analysis

To validate these mechanisms and quantify reaction rates, robust experimental protocols are essential. The choice of method depends on the reaction conditions and available instrumentation.

Monitoring Hydrolysis via Titrimetry

This classic method is ideal for both acid- and base-catalyzed reactions, as it directly measures changes in the concentration of an acidic or basic species.

Protocol for Acid-Catalyzed Hydrolysis:

  • Reagent Preparation : Prepare a standard solution of the acid catalyst (e.g., 0.5 M HCl) and a standard solution of a base for titration (e.g., 0.1 M NaOH).

  • Reaction Initiation : Equilibrate separate solutions of the ester and the acid catalyst to the desired reaction temperature in a thermostatic bath. Initiate the reaction by mixing known volumes of the two solutions. Start a timer immediately (t=0).

  • Aliquot Sampling : At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a fixed volume (e.g., 5.0 mL) of the reaction mixture using a pipette.

  • Quenching : Immediately transfer the aliquot into a flask containing ice-cold deionized water. This action effectively stops the reaction by rapidly lowering the temperature and diluting the reactants.

  • Titration : Add a few drops of a suitable indicator (e.g., phenolphthalein) to the quenched aliquot and titrate with the standardized NaOH solution until the endpoint is reached. Record the volume of NaOH used (Vₜ).

  • Infinity Reading : Allow a separate sample of the reaction mixture to proceed to completion (e.g., by heating for an extended period) to obtain the final titre value (V∞), which corresponds to the total amount of acid produced plus the initial catalyst.

  • Data Analysis : The concentration of the ester at time t is proportional to (V∞ - Vₜ). A plot of ln(V∞ - Vₜ) versus time will yield a straight line with a slope of -k, where k is the pseudo-first-order rate constant.

G Start 1. Mix Ester and Acid Catalyst (t=0) Sample 2. Withdraw Aliquot at Time 't' Start->Sample Quench 3. Quench in Ice Water Sample->Quench Titrate 4. Titrate with Standard NaOH Quench->Titrate Record 5. Record Titre Volume (Vt) Titrate->Record Repeat 6. Repeat for Multiple Time Points Record->Repeat Repeat->Sample Analyze 7. Plot ln(V∞ - Vt) vs. Time Repeat->Analyze

Caption: Experimental workflow for titrimetric analysis.

Spectrophotometric Monitoring

This method is advantageous if one of the reactants or products absorbs light in the UV-Visible spectrum, or if a pH-sensitive indicator dye can be used whose absorbance changes as the reaction progresses.[12][13] For this specific hydrolysis, which produces a carboxylic acid, the change in pH can be monitored using an indicator like bromocresol green.

Protocol using a pH Indicator:

  • Wavelength Selection : Determine the λₘₐₓ for the acidic and basic forms of the chosen pH indicator (e.g., bromocresol green). Select a wavelength where the change in absorbance between the two forms is maximal.

  • Reagent Preparation : Prepare a buffered solution containing the ester and a small, known concentration of the pH indicator.

  • Reaction Initiation : Initiate the reaction by adding the catalyst (e.g., a small amount of concentrated acid or base) to the cuvette containing the buffered ester solution.

  • Data Acquisition : Immediately place the cuvette in a temperature-controlled spectrophotometer and begin recording the absorbance at the selected wavelength as a function of time.

  • Data Analysis : The change in absorbance is related to the change in the concentration of the product (carboxylic acid). The rate constant can be determined by fitting the absorbance vs. time data to the appropriate integrated rate law.[14] For example, in a pseudo-first-order reaction, a plot of ln(A∞ - Aₜ) versus time would be linear.

Conclusion

The hydrolysis of 4-hydroxybutyl 2-methylpropanoate is governed by well-defined mechanistic principles that are highly dependent on the catalytic conditions. Acid catalysis provides a reversible pathway through a protonated tetrahedral intermediate, while base-catalyzed saponification proceeds irreversibly via direct nucleophilic attack by hydroxide.[10] In biological contexts, enzymatic hydrolysis offers a route of high specificity and efficiency, crucial for the metabolic processing of ester-containing molecules like prodrugs.[3] A thorough understanding of these mechanisms, supported by empirical kinetic data from methods like titrimetry or spectrophotometry, is indispensable for professionals in chemistry and drug development. This knowledge empowers the rational design of molecules with tailored stability and reactivity profiles, leading to advancements in therapeutics and material science.

References

  • Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Chem Help ASAP. (2019, November 13). Acid-catalyzed mechanism of ester hydrolysis [Video]. YouTube. Retrieved from [Link]

  • YIC. (n.d.). Ester Hydrolysis Mechanism Base Catalyzed. Retrieved from [Link]

  • Zhang, Q., et al. (2018). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]

  • Journal of Scientific and Innovative Research. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. JSIR. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Anantakrishnan, S. V., & Krishnamurti, S. (1941). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 13). Kinetics acid hydrolysis of ester reaction rate expression orders of reaction explained. Retrieved from [Link]

  • Wikström, H., et al. (1998). Synthesis and Enzymatic Hydrolysis of Esters, Constituting Simple Models of Soft Drugs. Pharmaceutical Sciences.
  • Taylor & Francis Online. (n.d.). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of ester hydrolysis under acid or base catalysis. Retrieved from [Link]

  • De Jeso, B., et al. (1988). Enzymatic Reactions in Organic Synthesis. 3-Separations of Esters by Enzymatic Hydrolysis. Synthetic Communications. Retrieved from [Link]

  • ChemRxiv. (n.d.). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. Retrieved from [Link]

  • ResearchGate. (2025, December 12). Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. Retrieved from [Link]

  • Kéri, G., et al. (2002). Quantitative Structure-Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Journal of Chemical Education. (2025, October 27). Watch It Happen: Teaching Esterification and Hydrolysis with Fluorescein Diacetate. Retrieved from [Link]

  • eGyanKosh. (n.d.). To study the kinetics of acid-catalysed hydrolysis of an ester by titrimetry. Retrieved from [Link]

  • ACS Publications. (2006, July 6). Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants. Retrieved from [Link]

  • ResearchGate. (2023, December 3). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Retrieved from [Link]

  • University of Lethbridge. (n.d.). Hydrolysis of a Carboxylic Acid Ester: Neutral and Base Enhanced Reaction of p-Nitrophenyl Acetate. Retrieved from [Link]

  • White Rose Research Online. (2017, May 10). Ester hydrolysis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpropyl 4-hydroxybutanoate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of methyl 2-hydroxypropanoate (CAS 547-64-8). Retrieved from [Link]

Sources

Exploratory

Primary Degradation Pathways of 4-Hydroxybutyl 2-Methylpropanoate: A Mechanistic and Methodological Guide

Executive Summary 4-Hydroxybutyl 2-methylpropanoate (also known as 1,4-butanediol monoisobutyrate) is a bifunctional aliphatic ester characterized by a terminal primary hydroxyl group and an isobutyrate linkage[1]. In ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydroxybutyl 2-methylpropanoate (also known as 1,4-butanediol monoisobutyrate) is a bifunctional aliphatic ester characterized by a terminal primary hydroxyl group and an isobutyrate linkage[1]. In pharmaceutical formulations, polymer science, and prodrug development, understanding the degradation profile of such monoesters is critical. Their breakdown products can drastically alter formulation pH, introduce volatile impurities, and compromise physical stability.

This whitepaper provides an in-depth mechanistic analysis of the molecule's primary degradation pathways, supported by field-proven experimental workflows designed to ensure complete mass balance closure during forced degradation studies.

Structural Profiling and Chemical Vulnerability

To predict the degradation of 4-hydroxybutyl 2-methylpropanoate, we must first analyze its structural causality. The molecule possesses two highly reactive centers:

  • The Ester Carbonyl: The ester bond is inherently susceptible to nucleophilic attack (e.g., by water or hydroxide ions). However, the branched isopropyl group of the isobutyrate moiety provides mild steric shielding. This steric hindrance slightly retards the kinetics of bimolecular hydrolysis compared to linear aliphatic esters (such as butyrates or acetates)[2].

  • The Primary Hydroxyl Group: The terminal alcohol acts as both a site for oxidative degradation and a potent internal nucleophile. The 5-atom distance (O-C-C-C-C) between the hydroxyl oxygen and the esterified carbon creates a highly favorable geometric arrangement. This specific chain length dramatically lowers the activation energy for intramolecular reactions, driving the formation of thermodynamically stable 5-membered rings under specific stress conditions[3],[4].

Mechanistic Pathways of Degradation

Based on its structural vulnerabilities, 4-hydroxybutyl 2-methylpropanoate undergoes three primary modes of degradation.

Pathway A: Bimolecular Hydrolysis (Base/Enzyme Catalyzed)

Under alkaline conditions or in the presence of esterases, the ester bond undergoes a standard addition-elimination reaction. Hydroxide ions attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate rapidly collapses to yield 1,4-butanediol and 2-methylpropanoic acid (isobutyric acid). Because hydroxide is a strong nucleophile, this pathway is kinetically rapid and dominates at high pH.

Pathway B: Acid-Catalyzed Intramolecular Cyclization (Dehydration)

Under acidic stress, the degradation diverges significantly from simple bimolecular hydrolysis. The acidic environment protonates the ester oxygen, transforming the isobutyrate group into an excellent leaving group. The terminal hydroxyl oxygen then executes an intramolecular nucleophilic attack ( SN​2 -like) on the C1 carbon of the butyl chain.

Because the transition state leads to a highly stable 5-membered ring, this pathway rapidly yields tetrahydrofuran (THF) and isobutyric acid [5],[6]. This cyclization is a dominant, yet frequently overlooked, degradation route for 1,4-butanediol monoesters in low-pH formulations or during thermal stress[7].

Pathway C: Oxidative Degradation

Exposure to reactive oxygen species (ROS), trace metals, or peroxides targets the primary alcohol. The hydroxyl group is oxidized first to an aldehyde (4-(isobutyryloxy)butanal ) and subsequently to a terminal carboxylic acid (4-(isobutyryloxy)butanoic acid )[8].

DegradationPathways A 4-Hydroxybutyl 2-methylpropanoate B Hydrolysis (Base/Enzyme) A->B C Intramolecular Cyclization (Acid/Heat) A->C D Oxidation (ROS/Peroxides) A->D E 1,4-Butanediol + Isobutyric Acid B->E Ester Cleavage F Tetrahydrofuran (THF) + Isobutyric Acid C->F C-O Bond Formation G 4-(Isobutyryloxy)butanoic acid D->G Alcohol Oxidation

Caption: Mechanistic degradation pathways of 4-hydroxybutyl 2-methylpropanoate.

Quantitative Degradation Kinetics

To provide a predictive framework for formulation scientists, the following table summarizes the kinetic behavior and analytical risks of 4-hydroxybutyl 2-methylpropanoate under standard forced degradation conditions.

Stress ConditionDominant PathwayPrimary DegradantsRelative KineticsMass Balance Risk
0.1 N HCl (Acidic) Intramolecular CyclizationTetrahydrofuran (THF), Isobutyric acidFastHigh (THF is highly volatile)
0.1 N NaOH (Basic) Bimolecular Hydrolysis1,4-Butanediol, Isobutyric acidVery FastLow (Non-volatile products)
3% H₂O₂ (Oxidative) Oxidation4-(Isobutyryloxy)butanoic acidSlowLow (Stable acid product)
Heat (80°C, Neutral) Hydrolysis & CyclizationMixedModerateModerate

Experimental Workflows for Degradation Profiling

A common pitfall in analyzing 1,4-butanediol esters is failing to account for the volatility of THF generated under acidic conditions. If a researcher relies solely on Liquid Chromatography (LC-UV/MS), the mass balance will fail because THF is lost during sample handling or is invisible to standard LC detectors.

To ensure a self-validating system , the following orthogonal protocol must be employed:

Step-by-Step Methodology
  • Sample Preparation: Dissolve the analyte in a chemically inert, MS-compatible solvent matrix (e.g., 50:50 Water:Acetonitrile) at a working concentration of 1.0 mg/mL.

  • Stress Application:

    • Acidic Stress: Add 0.1 N HCl, seal tightly in headspace vials, and incubate at 60°C for 24 hours.

    • Basic Stress: Add 0.1 N NaOH and incubate at room temperature for 4 hours.

    • Oxidative Stress: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

  • Reaction Quenching (Critical Step): To prevent ongoing degradation while samples sit in the autosampler, you must precisely neutralize the reactions. Acidic samples are quenched with equimolar 0.1 N NaOH; basic samples with 0.1 N HCl. Causality: Failing to quench alters the kinetics post-incubation, invalidating the t=0 baseline and skewing half-life calculations.

  • Orthogonal Analysis:

    • LC-HRMS (High-Resolution Mass Spectrometry): Used to quantify the depletion of the parent ester and to detect 1,4-butanediol, isobutyric acid, and the oxidative degradants.

    • GC-MS (Gas Chromatography-Mass Spectrometry): Analyze the headspace of the acidic stress samples specifically to detect and quantify the volatile THF[6].

  • Mass Balance Closure: Sum the molar equivalents of the remaining parent compound and all detected degradants across both LC and GC platforms. A closure of 95–105% validates the structural assignments and confirms that no hidden degradation pathways exist.

ExperimentalWorkflow S1 Sample Preparation S2 Forced Degradation S1->S2 S3 Reaction Quenching S2->S3 S4 Orthogonal Analysis S3->S4 S5 Mass Balance Closure S4->S5

Caption: Self-validating experimental workflow for degradation profiling and mass balance closure.

References

  • Title: Synthesis of biobased polyacetals: a review Source: RSC Publishing URL: [Link]

  • Title: Reaction of Alcohols with Carboxylic Acids and their Derivatives Source: Wiley-VCH URL: [Link]

  • Title: Synthesis and Intramolecular Glycosylation of Sialyl Mono-esters of o-Xylylene Glycol Source: PubMed Central (NIH) URL: [Link]

  • Title: Method for producing 1,3-butadiene from 1,4-butanediol (US Patent 10322978B2)
  • Title: Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids Source: PubMed Central (NIH) URL: [Link]

  • Title: Method for producing tetrahydrofuran (US Patent 9598388B2)
  • Title: Preparation of tetrahydrofuran and gamma-butyrolactone (US Patent 5138075A) Source: Justia Patents URL: [Link]

Sources

Foundational

structural conformation and stereochemistry of 4-hydroxybutyl 2-methylpropanoate

An In-Depth Technical Guide to the Structural Conformation and Stereochemistry of 4-Hydroxybutyl 2-Methylpropanoate Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a comprehen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Conformation and Stereochemistry of 4-Hydroxybutyl 2-Methylpropanoate

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the structural conformation and stereochemical properties of 4-hydroxybutyl 2-methylpropanoate. Addressed to researchers, scientists, and professionals in drug development and materials science, this document elucidates the critical three-dimensional attributes of this bifunctional molecule. By integrating principles of conformational analysis with modern experimental and computational methodologies, we present a framework for understanding and predicting its molecular behavior. This guide moves beyond a simple recitation of facts to explain the underlying principles that govern its structure, providing a self-validating system of protocols and analysis for researchers in the field.

Introduction: The Significance of 3D Molecular Structure

4-Hydroxybutyl 2-methylpropanoate is a molecule of interest due to its combination of a primary alcohol and an ester functional group. This structure suggests potential applications as a monomer for polyesters, a precursor in the synthesis of pharmaceuticals, or as a specialty solvent. The physical, chemical, and biological properties of this molecule are intrinsically linked to its three-dimensional structure, which is defined by its conformational preferences and stereochemistry.

A thorough understanding of the molecule's structural landscape is paramount for predicting its reactivity, intermolecular interactions, and ultimately its suitability for a given application. This guide provides a detailed exploration of the factors governing the conformation of the ester linkage, the flexibility of the aliphatic chains, and the potential for stereoisomerism.

Conformational Analysis of the Ester Group

The ester functional group is known to be planar, but rotation around the C-O single bond leads to two possible planar conformations: s-cis (or Z) and s-trans (or E).[1] For most acyclic esters, the Z conformation is significantly more stable.[2][3] This preference is a result of a combination of factors:

  • Steric Hindrance: In the E conformation, there is significant steric repulsion between the carbonyl oxygen and the substituent on the alcohol moiety (the butyl group in this case).[4]

  • Dipole-Dipole Interactions: The Z conformation minimizes the repulsion between the lone pairs of the two oxygen atoms and results in a more favorable alignment of bond dipoles.[5]

The energy difference between the Z and E conformers of simple esters like methyl acetate can be as high as 8 kcal/mol, rendering the E conformer a minor contributor at room temperature.[5] While solvent effects can modulate this energy difference, the Z conformation remains the predominant form for most esters in solution.[4][6]

G cluster_Z Z (s-cis) Conformation (Favored) cluster_E E (s-trans) Conformation (Disfavored) Z_C1 C Z_O1 O Z_C1->Z_O1 Z_O2 O Z_C1->Z_O2 Z_R1 C(CH₃)₂H Z_C1->Z_R1 Equilibrium Z_R2 (CH₂)₄OH Z_O1->Z_R2 E_C1 C E_O1 O E_C1->E_O1 E_O2 O E_C1->E_O2 E_R1 C(CH₃)₂H E_C1->E_R1 E_R2 (CH₂)₄OH E_O1->E_R2

Caption: Z (s-cis) and E (s-trans) conformations of the ester group.

Conformational Flexibility of the Aliphatic Chains

Beyond the ester group, 4-hydroxybutyl 2-methylpropanoate possesses several rotatable single bonds within its alkyl chains, leading to a multitude of possible conformations. The overall shape of the molecule is determined by the torsion angles around these bonds.

The most significant rotations are:

  • τ1 (C-C-C=O): Rotation around this bond in the 2-methylpropanoate moiety.

  • τ2 (O-C-C-C): Rotation around the C-O bond of the butyl group.

  • τ3 and τ4 (C-C-C-C): Rotations within the butyl chain.

The lowest energy conformations will arise from staggered arrangements that minimize steric interactions between bulky groups. For instance, an anti-periplanar arrangement of the carbon backbone is generally favored over gauche interactions. The presence of the terminal hydroxyl group can also introduce the possibility of intramolecular hydrogen bonding between the -OH group and the carbonyl oxygen, which could stabilize certain folded conformations.

G cluster_workflow Computational Workflow cluster_output Outputs start Initial 3D Structure mm Conformational Search (Molecular Mechanics) start->mm Generate diverse starting conformers dft Geometry Optimization & Energy Calculation (DFT) mm->dft Refine low-energy conformers analysis Boltzmann Population Analysis dft->analysis Determine relative stabilities energies Relative Energies of Conformers dft->energies structure Optimized 3D Structures dft->structure nmr NMR Chemical Shift & Coupling Constant Prediction analysis->nmr Calculate weighted average properties comparison Comparison with Experimental Data nmr->comparison spectra Predicted NMR Spectra nmr->spectra G reagents 2-Methylpropanoic Acid + 1,4-Butanediol reaction Fischer Esterification (Acid Catalyst, Heat) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure 4-Hydroxybutyl 2-Methylpropanoate purification->product analysis Structural Analysis (NMR, IR, MS) product->analysis confirmation Structure Confirmed? analysis->confirmation confirmation->purification No confirmation->product Yes

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Laboratory Synthesis and Purification of 4-Hydroxybutyl 2-Methylpropanoate

Target Audience: Synthetic chemists, materials scientists, and drug development professionals. Application: Precursor for stimuli-responsive polymers, bio-based plasticizers, and targeted drug delivery vectors.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic chemists, materials scientists, and drug development professionals. Application: Precursor for stimuli-responsive polymers, bio-based plasticizers, and targeted drug delivery vectors.

Introduction & Mechanistic Rationale

The synthesis of mono-protected or mono-esterified symmetric diols is a notoriously challenging transformation in synthetic organic chemistry. Symmetrical diols, such as 1,4-butanediol, possess two chemically identical primary hydroxyl groups. When reacted with an acylating agent like isobutyryl chloride at a standard 1:1 stoichiometry, the reaction typically yields a statistical mixture of unreacted diol, the desired monoester (4-hydroxybutyl 2-methylpropanoate), and the unwanted diester (1,4-butylene diisobutyrate).

To bypass this statistical limitation, this protocol employs a stoichiometric flooding strategy . By utilizing a large molar excess of 1,4-butanediol (5 equivalents), we manipulate Le Chatelier’s principle to heavily favor mono-acylation. This approach is directly adapted from the highly efficient dual-initiator synthesis methodologies established by for analogous halogenated isobutyrates.

Furthermore, the inclusion of Triethylamine (TEA) is not merely to accelerate the reaction; it is a critical mechanistic safeguard. TEA acts as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct generated during acyl substitution. If left unneutralized, HCl protonates the primary hydroxyl groups of the diol, triggering an acid-catalyzed intramolecular dehydration that rapidly converts 1,4-butanediol into volatile tetrahydrofuran (THF)—a well-documented side reaction that destroys yield.

Experimental Workflow

The following diagram maps the critical path of the synthesis, highlighting the transition from anhydrous reaction conditions to the phase-separation purification strategy.

SynthesisWorkflow A 1. Reaction Setup Anhydrous DCM, 1,4-Butanediol (5 eq) Triethylamine (1.2 eq) B 2. Controlled Addition Isobutyryl Chloride (1 eq) at 0 °C (Minimizes Exotherm & Diester) A->B C 3. Esterification Stir at 20-25 °C for 12 h (TLC Monitoring) B->C D 4. Aqueous Workup Water/Brine Extraction (Removes Excess Diol & Salts) C->D E 5. Purification Organic Phase Drying (MgSO4) & Silica Gel Chromatography D->E F Target Molecule 4-Hydroxybutyl 2-Methylpropanoate (Pure Monoester) E->F

Fig 1. Step-by-step laboratory workflow for the monoesterification of 1,4-butanediol.

Quantitative Data & Reagent Stoichiometry

The following table summarizes the optimized reagent quantities required for a 20.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsMass (g)Volume (mL)Moles (mmol)Functional Role
1,4-Butanediol 90.125.09.018.85100.0Substrate (Excess)
Isobutyryl chloride 106.551.02.132.1020.0Acylating Agent
Triethylamine (TEA) 101.191.22.433.3524.0Acid Scavenger / Base
Dichloromethane (DCM) 84.93--50.0-Aprotic Solvent
4-Hydroxybutyl isobutyrate 160.211.0 (Theoretical)3.20-20.0Target Product

Step-by-Step Methodology

This protocol is designed as a self-validating system. Visual cues and intermediate analytical checks are embedded to ensure reaction fidelity before proceeding to subsequent steps.

Step 1: Anhydrous Setup
  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar under a continuous flow of dry Argon or Nitrogen.

  • Inject 50.0 mL of anhydrous Dichloromethane (DCM) into the flask.

  • Add 1,4-butanediol (8.85 mL, 100.0 mmol) and Triethylamine (3.35 mL, 24.0 mmol) via syringe.

  • Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 15 minutes.

Step 2: Controlled Acylation
  • Dilute isobutyryl chloride (2.10 mL, 20.0 mmol) in 10 mL of anhydrous DCM in a separate dropping funnel or syringe.

  • Causality Checkpoint: Add the isobutyryl chloride solution dropwise over 30 minutes. Acyl substitution is highly exothermic. Maintaining the temperature at 0 °C prevents localized heating, which would otherwise provide the activation energy required for the formation of the diester byproduct.

  • Observe the formation of a dense white precipitate (TEA-HCl salt). This is a visual confirmation that the acylation is proceeding and the base is actively scavenging the acid.

Step 3: Reaction Maturation
  • Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C).

  • Stir vigorously for 12 hours.

  • Analytical Checkpoint (TLC): Spot the reaction mixture on a silica TLC plate against a 1,4-butanediol standard. Elute with Hexanes/Ethyl Acetate (1:1 v/v) and stain with KMnO₄. The product will appear as a mid-Rf spot, while unreacted diol remains near the baseline.

Step 4: Phase-Separation Workup

Note: Separating unreacted diol from monoesters is notoriously difficult via distillation due to azeotropic behaviors. We exploit differential partition coefficients instead.

  • Transfer the reaction mixture to a separatory funnel.

  • Add 50 mL of deionized water and shake vigorously. The massive excess of 1,4-butanediol and the TEA-HCl salts are highly water-soluble and will partition almost entirely into the upper aqueous layer.

  • Drain the lower organic layer (DCM, containing the product).

  • Wash the organic layer sequentially with 1M HCl (30 mL) to remove trace TEA, saturated NaHCO₃ (30 mL) to neutralize residual acid, and Brine (30 mL) to pull out dissolved water.

Step 5: Final Purification
  • Dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄) for 15 minutes. Filter out the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude pale-yellow oil.

  • Purify the crude oil via flash column chromatography on silica gel (Eluent gradient: 10% to 30% Ethyl Acetate in Hexanes) to isolate the pure 4-hydroxybutyl 2-methylpropanoate as a colorless, viscous liquid.

Analytical Validation (1H NMR)

To confirm the absolute purity of the synthesized monoester and rule out diester contamination, acquire a ¹H NMR spectrum (CDCl₃, 400 MHz). The system validates itself if the integration ratio of the isobutyrate methyls to the terminal alcohol protons is strictly 3:1.

  • δ 4.12 ppm (t, 2H, -CH₂-O-C=O): Protons adjacent to the ester linkage.

  • δ 3.65 ppm (t, 2H, -CH₂-OH): Protons adjacent to the free hydroxyl group.

  • δ 2.55 ppm (hept, 1H, -CH-(CH₃)₂): Methine proton of the isobutyrate group.

  • δ 1.75 - 1.60 ppm (m, 4H, -CH₂-CH₂-): Central methylene protons of the butyl chain.

  • δ 1.18 ppm (d, 6H, -CH-(CH₃)₂): Methyl protons of the isobutyrate group.

References

  • Title: pH-Responsive Diblock Copolymers Prepared by the Dual Initiator Strategy Source: Macromolecules (ACS Publications), 2006, 39(11), 3760-3768. URL: [Link]

  • Source:United States Patent 9,533,931 B2, 2017.
  • Title: Esterification of Acrylic Acid with 1,4-Butanediol in a Batch Distillation Column Reactor over Amberlyst 15 Catalyst Source: The Canadian Journal of Chemical Engineering, 2007, 85(5), 636-643. URL: [Link]

Application

Application Note: Gas Chromatography (GC) Analysis of 4-Hydroxybutyl 2-Methylpropanoate

An in-depth technical guide for the chromatographic analysis of 4-hydroxybutyl 2-methylpropanoate, designed for analytical chemists and drug development professionals. Chemical Context & Analytical Challenges 4-Hydroxybu...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the chromatographic analysis of 4-hydroxybutyl 2-methylpropanoate, designed for analytical chemists and drug development professionals.

Chemical Context & Analytical Challenges

4-Hydroxybutyl 2-methylpropanoate (Molecular Weight: 160.21 g/mol )[1] is a bifunctional molecule featuring both an isobutyrate ester linkage and a terminal primary hydroxyl (-OH) group. While its molecular weight makes it inherently volatile enough for Gas Chromatography (GC), its structural duality presents a distinct chromatographic challenge.

The terminal hydroxyl group acts as a strong hydrogen bond donor. When vaporized in the GC inlet and transported through the capillary column, this active hydrogen can interact strongly with residual silanol groups (Si-OH) on the fused silica wall or within the stationary phase[2]. This intermolecular hydrogen bonding leads to non-ideal chromatographic behavior, manifesting as severe peak tailing, shifting retention times, and irreversible adsorption—particularly at trace concentrations[3].

To achieve high-fidelity quantification and structural confirmation, the analytical strategy must neutralize this polarity. As a Senior Application Scientist, the choice of method depends entirely on the required limit of detection (LOD) and the specific matrix. We employ two distinct, self-validating workflows: Direct Analysis via Polar Stationary Phases and Chemical Derivatization via Silylation .

Analytical Strategy & Mechanistic Causality

Strategy A: Direct Analysis (Matrix-Tolerant, High Concentration)

For routine quality control (QC) or high-concentration assays (>50 ppm), direct injection is preferred to minimize sample preparation time. To mitigate hydroxyl-induced adsorption without chemical modification, a highly polar stationary phase, such as Polyethylene Glycol (PEG, e.g., DB-WAX Ultra Inert), is utilized[4]. The Causality: The oxygen atoms embedded in the PEG polymer backbone provide abundant hydrogen-bond accepting sites. These sites competitively interact with the analyte's hydroxyl group, preventing it from binding to the column's active silanol sites. This dynamic masking ensures the analyte remains in the mobile phase, preserving peak symmetry[4].

Strategy B: Silylation (Trace-Level, High Precision)

For trace-level analysis (e.g., <10 ppm), pharmacokinetic profiling, or when utilizing non-polar columns (e.g., 5% phenyl-methylpolysiloxane, DB-5MS), derivatization is mandatory[5]. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS). The Causality: BSTFA targets the active hydrogen of the hydroxyl group via a nucleophilic attack, replacing it with a bulky, non-polar trimethylsilyl (TMS) group[2]. This transformation disrupts all hydrogen-bonding capabilities, drastically lowering the molecule's boiling point, enhancing thermal stability, and yielding sharp, symmetrical peaks ideal for GC-MS fragmentation[6].

GC_Workflow A Sample: 4-Hydroxybutyl 2-methylpropanoate B Direct Injection (Polar Column: DB-WAX) A->B High Conc. / Routine C Derivatization (Silylation: BSTFA + 1% TMCS) A->C Trace Level / High Precision D GC-FID / GC-MS Analysis B->D C->D E Data Processing & Quantification D->E

Figure 1: Decision tree for selecting the optimal GC analytical workflow based on concentration and precision needs.

Experimental Protocols

Protocol A: Direct Injection Workflow (DB-WAX)

Self-Validating Principle: This protocol incorporates a column passivation step and an internal standard (e.g., 1-hexanol) to continuously monitor active site masking and injection reproducibility.

  • Sample Preparation:

    • Accurately weigh 10.0 mg of the sample into a 10 mL volumetric flask.

    • Dilute to volume with anhydrous ethyl acetate (GC grade).

    • Spike with 100 µL of a 1 mg/mL 1-hexanol internal standard solution.

  • System Passivation (Critical Step):

    • Prior to running the analytical sequence, inject 2 µL of a high-concentration standard (1,000 ppm) three times. This saturates any exposed silanol sites in the inlet liner and column head, ensuring stable response factors for subsequent low-concentration samples.

  • GC-FID Analysis:

    • Transfer 1 mL of the prepared sample into a 2 mL autosampler vial with a PTFE-lined septum.

    • Proceed to GC analysis using the parameters outlined in Table 2.

Protocol B: Silylation Workflow (BSTFA + 1% TMCS)

Self-Validating Principle: The protocol utilizes a reaction completeness check. The appearance of an underivatized 4-hydroxybutyl 2-methylpropanoate peak indicates reagent depletion or moisture contamination.

Silylation_Reaction R_OH 4-Hydroxybutyl 2-methylpropanoate (Active -OH) R_OTMS TMS-Ether Derivative (Volatile, Non-polar) R_OH->R_OTMS Heat (70°C, 30 min) BSTFA BSTFA + 1% TMCS (Silylating Agent) BSTFA->R_OTMS Byproduct Byproducts (Volatile amides) BSTFA->Byproduct

Figure 2: Reaction pathway for the silylation of 4-hydroxybutyl 2-methylpropanoate using BSTFA.

  • Sample Drying:

    • Ensure the sample extract is completely anhydrous. Moisture rapidly degrades BSTFA. If necessary, pass the extract through a small bed of anhydrous sodium sulfate ( Na2​SO4​ ).

  • Derivatization Reaction:

    • Transfer 500 µL of the sample extract (in a non-protic solvent like hexane or dichloromethane) into a 2 mL glass reaction vial.

    • Add 100 µL of BSTFA containing 1% TMCS[2].

    • Seal the vial tightly with a PTFE-lined cap.

    • Incubate in a dry block heater at 70°C for 30 minutes[3].

  • Cooling and System Suitability:

    • Remove the vial and allow it to cool to room temperature.

    • Inject 1 µL into the GC-MS. Monitor the Total Ion Chromatogram (TIC). A successful reaction is validated by the complete absence of the underivatized analyte peak and the presence of the TMS-ether derivative (identified via a characteristic M-15 mass shift).

Data Presentation & Method Comparison

The following tables summarize the operational parameters and comparative metrics between the two methodologies.

Table 1: Methodological Comparison
ParameterStrategy A: Direct InjectionStrategy B: Silylation
Target Concentration > 50 ppm (Routine QC)< 10 ppm (Trace Analysis)
Recommended Column DB-WAX Ultra Inert (Polar)DB-5MS (Non-Polar)
Sample Prep Time < 5 minutes~ 45 minutes
Peak Symmetry (Tailing Factor) 1.2 - 1.5 (Acceptable)0.9 - 1.1 (Excellent)
Matrix Interference Moderate to HighLow (Derivatization is selective)
Detector Compatibility FID, MS (Requires polar tuning)MS (Excellent fragmentation)
Table 2: GC Operating Parameters
ParameterDirect Injection (DB-WAX)Silylation (DB-5MS)
Column Dimensions 30 m × 0.25 mm ID × 0.25 µm30 m × 0.25 mm ID × 0.25 µm
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Helium, 1.0 mL/min (Constant Flow)
Inlet Temperature 240°C260°C
Injection Mode Split (10:1 to 50:1 depending on conc.)Splitless (0.5 min purge time)
Injection Volume 1.0 µL1.0 µL
Oven Program 60°C (hold 2 min) 10°C/min to 240°C (hold 5 min)80°C (hold 1 min) 15°C/min to 280°C (hold 3 min)
Detector Temp (FID/MS) 250°C (FID)280°C (MS Transfer Line)
MS Scan Range N/A (or m/z 40-300 if using MS)m/z 50-400 (EI mode, 70 eV)

References

  • Agilent Technologies. "Agilent J&W DB-WAX Ultra Inert GC columns." Available at: [Link][4]

  • Marine Lipids. "GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils." Available at:[Link][6]

  • MDPI. "Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS." Available at: [Link]

  • Frontiers. "Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step." Available at: [Link][5]

Sources

Method

Application Note: Isolation of 4-Hydroxybutyl 2-Methylpropanoate via Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Target Audience: Researchers, Analytical Scientists, and Process Chemists Compound Class: Amphiphilic Hydroxy-Ester Mechanistic Rationale: The Amphiphilic Paradox Isolating 4-hydroxybutyl 2-methylpropanoate (also known a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Process Chemists Compound Class: Amphiphilic Hydroxy-Ester

Mechanistic Rationale: The Amphiphilic Paradox

Isolating 4-hydroxybutyl 2-methylpropanoate (also known as 4-hydroxybutyl isobutyrate) from aqueous mixtures presents a unique physicochemical challenge. Structurally, the molecule is amphiphilic: it possesses a lipophilic isobutyrate tail and a highly polar terminal hydroxyl (-OH) group.

During standard Liquid-Liquid Extraction (LLE), the terminal hydroxyl group acts as a strong hydrogen-bond donor and acceptor with the aqueous phase. This hydration energy drastically lowers the compound's partition coefficient ( Kow​ ) in non-polar solvents, leading to incomplete extraction and the formation of stable, intractable emulsions.

To overcome this thermodynamic barrier, we employ Salting-Out Assisted Liquid-Liquid Extraction (SALLE) . By introducing a kosmotropic salt into the aqueous matrix, we increase the ionic strength of the solution. The dissolved ions demand extensive hydration shells, effectively scavenging free water molecules. This increases the surface tension of the aqueous cavity, 1[1]. SALLE provides cleaner extracts, true phase separation, and2[2].

Experimental Workflow

SALLE_Workflow A Aqueous Sample (Amphiphilic Ester) B pH Adjustment (pH 6.0 - 7.0) A->B Prevent Hydrolysis C Kosmotropic Salt Addition (Na2SO4) B->C Induce Salting-Out D Organic Solvent Addition (EtOAc or MTBE) C->D Create Biphasic System E Vortex & Centrifugation (Phase Separation) D->E Mass Transfer F Organic Phase (Target Compound) E->F Top Layer Recovery G Aqueous Phase (Salts & Impurities) E->G Bottom Layer Discard

Workflow of Salting-Out Assisted LLE for amphiphilic ester isolation.

Reagent Selection & Causality

The success of a self-validating SALLE protocol relies entirely on the precise pairing of the organic solvent and the salting-out agent.

Table 1: Organic Solvent Selection Matrix
SolventPolarity Index (P')Water MiscibilityExtraction EfficiencyCausality / Rationale
Ethyl Acetate (EtOAc) 4.4~8.0%High Acts as an H-bond acceptor, pairing perfectly with the terminal -OH group of the ester.
Methyl tert-butyl ether (MTBE) 2.5~4.5%High Excellent selectivity; lower water miscibility reduces emulsion risks while maintaining polarity.
Dichloromethane (DCM) 3.1~1.3%ModerateBottom layer extraction; highly prone to forming severe, unbreakable emulsions with amphiphiles.
Hexane 0.1<0.01%LowInsufficient polarity to overcome the hydration energy of the hydroxyl group.
Table 2: Salt Selection (Hofmeister Series Evaluation)
SaltKosmotropic StrengthSalting-Out CapacityCausality / Rationale
Sodium Sulfate (Na₂SO₄) StrongExcellent 1[1].
Magnesium Sulfate (MgSO₄) StrongExcellentExothermic dissolution requires active ice-bath cooling to prevent thermal degradation of the analyte.
Sodium Chloride (NaCl) ModerateGoodStandard brine; 1[1].

Self-Validating Protocol: Step-by-Step Methodology

This protocol is designed with built-in validation checkpoints to ensure the structural integrity of 4-hydroxybutyl 2-methylpropanoate is maintained throughout the extraction.

Phase 1: Sample Preparation & pH Control
  • Volume Measurement: Quantify the exact volume of the aqueous mixture containing the target ester in a graduated extraction vessel.

  • Validation Checkpoint (pH Control): Measure the pH of the aqueous solution. Adjust the pH strictly to 6.0–7.0 using 0.1 M HCl or 0.1 M NaOH.

    • Causality: Esters are highly susceptible to both acid-catalyzed and base-catalyzed hydrolysis., degrading the target into 1,4-butanediol and isobutyric acid.

Phase 2: Salting-Out & Solvent Addition
  • Salt Addition: Add anhydrous Sodium Sulfate (Na₂SO₄) to the aqueous phase at a ratio of 200 mg per 1 mL of aqueous solution (approaching saturation).

  • Dissolution: Agitate the mixture magnetically until the salt is completely dissolved.

    • Causality: The dissolved SO42−​ ions 3[3], drastically reducing the aqueous solubility of the amphiphilic ester.

  • Solvent Introduction: Add an equal volume (1:1 v/v) of Ethyl Acetate (EtOAc) to the saturated aqueous phase.

Phase 3: Phase Separation & Extraction
  • Mass Transfer: Vortex or vigorously shake the biphasic mixture for exactly 2 minutes to maximize the interfacial surface area.

  • Centrifugation: Centrifuge the mixture at 3,000 x g for 5 minutes at room temperature.

    • Causality: Centrifugation mechanically shears and breaks any micro-emulsions stabilized by the amphiphilic analyte, ensuring a sharp phase boundary.

  • Validation Checkpoint (Phase Boundary): Visually inspect the interface. A clear, distinct line must be visible. If a cloudy "rag layer" persists, add an additional 50 mg/mL of Na₂SO₄ and re-centrifuge.

Phase 4: Recovery & Mass Balance Validation
  • Primary Recovery: Carefully aspirate the upper organic layer (EtOAc) using a Pasteur pipette and transfer it to a clean Erlenmeyer flask.

  • Validation Checkpoint (Exhaustive Extraction Check): Perform a secondary extraction on the remaining aqueous layer using half the original volume of EtOAc. Analyze this secondary extract via Thin-Layer Chromatography (TLC) or GC-FID. If the target compound is absent, the first extraction was exhaustive, validating the system's thermodynamic efficiency.

  • Drying: Combine the organic layers and add a spatula tip of anhydrous Na₂SO₄. Let sit for 15 minutes to remove trace residual water.

  • Concentration: Filter the organic phase and concentrate under reduced pressure (rotary evaporation).

    • Critical Parameter: Maintain the water bath at ≤ 30°C . Causality: Elevated temperatures in the presence of trace acids can trigger intramolecular transesterification or lactonization of the 1,4-butanediol derivative.

References

  • General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development (ACS Publications). 1

  • Salting-out assisted liquid–liquid extraction combined with LC–MS/MS for the simultaneous determination of seven organic UV filters in environmental water samples. PMC (National Institutes of Health). 3

  • Salting-out assisted liquid–liquid extraction for bioanalysis. ResearchGate. 2

  • Liquid-liquid extraction of 4-OH steroids, pH profiles. ResearchGate. 4

Sources

Application

using 4-hydroxybutyl 2-methylpropanoate as a monomer in polyurethane production

Application Note & Protocol Topic: Synthesis and Characterization of Novel Polyurethanes Utilizing 4-Hydroxybutyl 2-Methylpropanoate as a Functional Monomer Audience: Researchers, Scientists, and Drug Development Profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Synthesis and Characterization of Novel Polyurethanes Utilizing 4-Hydroxybutyl 2-Methylpropanoate as a Functional Monomer

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Polyurethanes (PUs) are a highly versatile class of block copolymers renowned for their tunable mechanical and thermal properties.[1][2] They are fundamentally composed of alternating soft and hard segments, with the soft segment providing elasticity and the hard segment imparting mechanical strength.[3] The properties of the final material can be precisely engineered by carefully selecting the constituent monomers: a polyol (soft segment), a diisocyanate, and a chain extender (hard segment).[1][3] This document provides a detailed guide to the use of a novel functional diol, 4-hydroxybutyl 2-methylpropanoate (HBMP), as a chain extender in the synthesis of polyurethanes. The pendant isobutyrate group of HBMP is expected to influence hard segment packing, hydrogen bonding, and potentially introduce hydrolytically cleavable sites, making it a monomer of interest for applications in biomaterials and drug delivery.[4] This application note details the synthesis of HBMP, a comprehensive two-step protocol for polyurethane production, and subsequent characterization methodologies.

Part 1: Monomer Profile: 4-Hydroxybutyl 2-Methylpropanoate (HBMP)

Introduction to HBMP

4-hydroxybutyl 2-methylpropanoate is a linear C4 diol functionalized with a pendant isobutyrate ester group. Unlike conventional chain extenders like 1,4-butanediol (BDO), the bulky, hydrophobic side group of HBMP can be leveraged to disrupt the crystalline packing of hard segments. This disruption can modify the phase separation behavior, altering the material's flexibility, thermal properties, and solubility. Furthermore, the ester linkage introduces a potential site for hydrolysis, a feature of significant interest for creating degradable polymers for biomedical applications.[4][5]

Chemical Structure and Properties

The structure and key properties of HBMP are summarized below.

Table 1: Physicochemical Properties of 4-Hydroxybutyl 2-Methylpropanoate (HBMP)

PropertyValue (Estimated)
IUPAC Name 4-hydroxybutyl 2-methylpropanoate
Molecular Formula C₈H₁₆O₃
Molecular Weight 160.21 g/mol [6]
Appearance Colorless to pale yellow liquid
Boiling Point ~230-240 °C
Density ~1.0 g/cm³
Solubility Soluble in common organic solvents (THF, DMF, DMSO, Chloroform)
Protocol: Synthesis of HBMP via Fischer Esterification

This protocol outlines the synthesis of HBMP from 1,4-butanediol and isobutyric acid.

Causality: This direct esterification is a classic, cost-effective method. Using an excess of 1,4-butanediol kinetically favors the formation of the mono-ester (HBMP) over the di-ester by-product. The Dean-Stark apparatus is critical for driving the equilibrium reaction forward by removing the water by-product.

BDO 1,4-Butanediol Plus1 + Arrow H⁺, Toluene Heat (Reflux) BDO->Arrow Iso Isobutyric Acid Iso->Arrow HBMP 4-Hydroxybutyl 2-Methylpropanoate (HBMP) Plus2 + Water Water Arrow->HBMP Arrow->Water

Caption: Reaction scheme for the synthesis of HBMP.

Materials:

  • 1,4-Butanediol (e.g., 3.0 equivalents)

  • Isobutyric acid (1.0 equivalent)

  • p-Toluenesulfonic acid (p-TSA, catalytic amount, ~0.02 eq.)

  • Toluene (as solvent and for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add 1,4-butanediol, isobutyric acid, p-TSA, and toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction by TLC or GC until the isobutyric acid is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via vacuum distillation to isolate pure HBMP.

Part 2: Polyurethane Synthesis Using HBMP

Principle: The Two-Step Prepolymer Method

The synthesis of segmented polyurethanes is most effectively controlled using a two-step method, also known as the prepolymer method.[7][8]

  • Step 1 (Prepolymer Formation): A long-chain polyol (forming the soft segment, e.g., PTMG) is reacted with a molar excess of a diisocyanate (e.g., MDI). This creates an "NCO-terminated prepolymer." The excess of isocyanate ensures that all hydroxyl groups from the polyol react, and the resulting polymer chains are capped with reactive isocyanate groups.

  • Step 2 (Chain Extension): The prepolymer is then reacted with a short-chain diol chain extender (in this case, HBMP). The hydroxyl groups of HBMP react with the terminal isocyanate groups of the prepolymer, linking them together to form the final high-molecular-weight polyurethane.

This method allows for excellent control over segment length and distribution, leading to more uniform material properties compared to a one-pot synthesis.

Caption: Experimental workflow for two-step polyurethane synthesis.

Protocol: Synthesis of an HBMP-based Polyurethane

Materials & Reagents:

  • Poly(tetramethylene ether) glycol (PTMG, Mn = 2000 g/mol ), dried under vacuum.

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • 4-Hydroxybutyl 2-methylpropanoate (HBMP), dried.

  • Dibutyltin dilaurate (DBTDL), catalyst.

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

Table 2: Example Reagent Quantities for PU Synthesis

ReagentMolar Eq.MolesMass
PTMG (2000 g/mol )1.00.0120.0 g
MDI (250.25 g/mol )3.00.037.51 g
HBMP (160.21 g/mol )2.00.023.20 g
DBTDLCatalytic~2 drops~50 mg
Anhydrous DMF--100 mL
Note: The overall NCO:OH ratio is [Moles MDI] / ([Moles PTMG] + [Moles HBMP]) = 0.03 / (0.01 + 0.02) = 1.0. The prepolymer NCO:OH ratio is 3:1.

Procedure:

Step 1: Prepolymer Synthesis

  • In a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the dried PTMG and anhydrous DMF.

  • Stir the mixture at 60°C until the PTMG is completely dissolved.

  • Add the MDI to the solution.

  • Add 1-2 drops of DBTDL catalyst.

  • Increase the temperature to 80°C and stir for 2-3 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the prepolymer forms.

Step 2: Chain Extension

  • Reduce the temperature to 60°C.

  • In a separate beaker, dissolve the HBMP in a small amount of anhydrous DMF.

  • Add the HBMP solution dropwise to the prepolymer mixture over 15-20 minutes with vigorous stirring.

  • After the addition is complete, continue stirring at 60-70°C for another 3-4 hours.

Monitoring the Reaction:

  • The reaction can be monitored by taking small aliquots and analyzing them via FTIR. The polymerization is considered complete when the characteristic NCO stretching peak at ~2270 cm⁻¹ disappears.[9]

Polymer Isolation:

  • Once the reaction is complete, cool the viscous polymer solution to room temperature.

  • Slowly pour the solution into a large beaker of methanol or cold water with vigorous stirring to precipitate the polyurethane.

  • Collect the polymer by filtration.

  • Wash the polymer thoroughly with methanol and then water to remove any unreacted monomers and solvent.

  • Dry the final polymer in a vacuum oven at 60°C for 24 hours until a constant weight is achieved.

Part 3: Characterization of HBMP-Based Polyurethanes

A thorough characterization is essential to confirm the successful synthesis and to understand the structure-property relationships imparted by the HBMP monomer.

Table 3: Key Characterization Techniques and Expected Information

TechniqueParameter(s) MeasuredRationale & Expected Outcome
FTIR Functional GroupsConfirmation of urethane linkage formation (N-H stretch ~3300 cm⁻¹, C=O stretch ~1700 cm⁻¹) and disappearance of the NCO peak (~2270 cm⁻¹).[10][11]
¹H & ¹³C NMR Chemical StructureProvides definitive structural proof. Expect to see characteristic peaks for the urethane proton (δ ~9.5-9.8 ppm) and signals corresponding to the incorporated HBMP, PTMG, and MDI units.[1][10]
GPC/SEC Mn, Mw, ĐDetermines the average molecular weights and the molecular weight distribution (polydispersity index, Đ). A monomodal distribution with Đ < 2.5 indicates a successful polymerization.[11]
DSC Tg, TmMeasures thermal transitions. The glass transition temperature (Tg) of the soft segment (PTMG) and the Tg or melting point (Tm) of the hard segment provide critical insights into phase separation.[1]
TGA Thermal StabilityEvaluates the degradation temperature of the polymer, indicating its thermal stability.[11]
DMA / Tensile Test Modulus, Tensile Strength, ElongationQuantifies the mechanical properties. The use of HBMP is expected to influence these properties compared to a BDO-based control.[3]

Part 4: Expected Outcomes & Discussion

The incorporation of 4-hydroxybutyl 2-methylpropanoate in place of a traditional linear diol like 1,4-butanediol is hypothesized to have several key effects:

  • Modified Mechanical Properties: The bulky isobutyrate side group is likely to disrupt the semi-crystalline packing of the hard segments. This can reduce hardness and tensile strength but may increase flexibility and elongation at break.

  • Altered Thermal Properties: Disruption of hard segment packing would likely lower the hard segment's melting temperature (Tm) or glass transition temperature (Tg) as observed by DSC.

  • Enhanced Solubility: The presence of the pendant ester group and less-ordered polymer chains may improve the solubility of the polyurethane in a wider range of organic solvents.

  • Potential for Degradability: The ester linkage in the side chain provides a site susceptible to hydrolysis. This could be studied via long-term degradation assays in aqueous buffers, making these materials candidates for biomedical applications where controlled degradation is desired.[4][5]

By systematically comparing the properties of an HBMP-based polyurethane with a control polymer synthesized with 1,4-butanediol, researchers can precisely quantify the impact of this novel functional monomer.

References

  • Li, S., et al. (2015). Synthesis and structure/properties characterizations of four polyurethane model hard segments. Polymers (Basel). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylpropyl 4-hydroxybutanoate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2-Methylpropanoyloxy)butyl 2-methylpropanoate. PubChem Compound Database. Retrieved from [Link]

  • Raghu, A. V., et al. (2008). Synthesis and Characterization of Novel Polyurethanes Based on 4-{(4-Hydroxyphenyl)iminomethyl}phenol. Macromolecular Research. Retrieved from [Link]

  • da Silva, A. C. R., et al. (2016). Synthesis and Characterization of Bio-Based Polyurethane for Tissue Engineering Applications. Chemical Engineering Transactions. Retrieved from [Link]

  • Frick, E. M., & Schmalz, H. (2025). Novel Bio-based Thermoplastic Polyurethanes Derived From Oleanolic Acid. ChemRxiv. Retrieved from [Link]

  • Shakiba, S., et al. (2024). Polyurethanes and Their Biomedical Applications. ACS Biomaterials Science & Engineering. Retrieved from [Link]

  • Samantaray, P. K., et al. (2022). Assessment of Bio-Based Polyurethanes: Perspective on Applications and Bio-Degradation. Polymers. Retrieved from [Link]

  • Robertson, M. L. (n.d.). Polyurethanes derived from bio-based hydroxyl-terminated polymers. University of Houston. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxybutyl butanoate. PubChem Compound Database. Retrieved from [Link]

  • S. K. (2015). Synthesis and Properties of Polyurethanes Based on Synthetic Polyhydroxybutyrate for Medical Application. Semantic Scholar. Retrieved from [Link]

  • Al-Jammal, R., et al. (2024). Application of Bio-Based Polyurethanes in Construction: A State-of-the-Art Review. Journal of Composites Science. Retrieved from [Link]

  • Emrani, J., et al. (2018). Synthesis and Characterization of Bio-based Polyurethane Polymers. Science Publications. Retrieved from [Link]

  • CN106631732A - Synthesis method of 4-hydroxy-2-butanone. Google Patents.
  • Su, X., et al. (2021). Synthesis and characterization of polyurethane–polysiloxane block copolymers modified by α,ω-hydroxyalkyl polysiloxanes with methacrylate side chain. ResearchGate. Retrieved from [Link]

  • CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid. Google Patents.
  • Singh, B., & Gupta, M. (2021). Synthesis of Polyurethanes and Study of Their Surface Morphology. Journal of Scientific Research of The Banaras Hindu University. Retrieved from [Link]

  • Liu, S., et al. (2026). Effect of isocyanate structure on bio-based poly(diethylene furanoate). Elsevier. Retrieved from [Link]

  • Tretbar, C. A. (2015). Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reactions. The Aquila Digital Community. Retrieved from [Link]

  • Wang, Y., et al. (2024). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. MDPI. Retrieved from [Link]

  • Beattie, D. L., et al. (2022). RAFT aqueous dispersion polymerization of 4-hydroxybutyl acrylate: effect of end-group ionization on the formation and colloidal stability of sterically-stabilized diblock copolymer nanoparticles. White Rose Research Online. Retrieved from [Link]

  • EP0465853B1 - Method for producing 4-hydroxybutyl (meth)acrylate. Google Patents.
  • US8067214B2 - Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors. Google Patents.
  • EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Shelf Life and Storage Stability of 4-Hydroxybutyl 2-Methylpropanoate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. 4-Hydroxybutyl 2-methylpropanoate is a bifunctional molecule—pos...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. 4-Hydroxybutyl 2-methylpropanoate is a bifunctional molecule—possessing both a terminal primary hydroxyl group and an isobutyrate ester linkage. This dual chemical nature introduces unique thermodynamic and kinetic vulnerabilities during storage.

To ensure scientific integrity, this guide is built on the principles of causality and self-validating experimental design. We will examine the exact mechanisms of degradation and establish protocols where every mitigation step is analytically verified.

Part 1: Troubleshooting Degradation Mechanisms (FAQs)

Q1: Why does 4-hydroxybutyl 2-methylpropanoate exhibit rapid degradation in aqueous or humid environments?

The Causality: The compound contains an ester linkage, which is highly susceptible to nucleophilic attack. The oxygen atom within the ester linkage pulls electron density away from the carbonyl carbon, leaving it positively charged and highly attractive to water molecules[1]. This results in ester hydrolysis, a reversible reaction that cleaves the molecule back into 1,4-butanediol and isobutyric acid[2]. The Solution: Moisture acts as the primary reactant in this degradation pathway. To prevent hydrolysis, ambient moisture must be strictly controlled, typically maintained below the 200–300 ppm threshold[3]. Storing the compound in tightly sealed, moisture-proof environments is non-negotiable.

Q2: I am observing an unexplained increase in viscosity and the appearance of higher molecular weight impurities over time. What is the mechanism?

The Causality: This is a classic manifestation of intermolecular transesterification. Because 4-hydroxybutyl 2-methylpropanoate is bifunctional, it can act as both a nucleophile (via the primary alcohol) and an electrophile (via the ester carbonyl). Under thermal stress or in the presence of trace metal catalysts, the hydroxyl group of one molecule can attack the carbonyl carbon of another, leading to oligomerization. The Solution: Kinetic energy (heat) and catalytic metal ions drive this reaction. Maintaining low storage temperatures (2°C–8°C) and utilizing 4 to sequester catalytic metal ions will arrest this pathway[4].

Q3: How does oxidative degradation impact this compound, and how can we establish a self-validating prevention strategy?

The Causality: Oxidation involves the removal of electrons or the addition of oxygen, a radical-driven process initiated by UV light, heat, or trace metals[1]. For this specific compound, the primary alcohol can oxidize to an aldehyde or carboxylic acid, while the tertiary carbon of the isobutyrate group is highly vulnerable to radical attack. The Solution: A self-validating prevention strategy involves storing the chemical in amber vials to block UV light and purging the headspace with an inert gas (Argon). You validate the system by running a parallel "positive control" sample exposed to atmospheric oxygen and comparing the peroxide value (PV) and GC-MS profiles over time.

DegradationMechanisms Compound 4-Hydroxybutyl 2-Methylpropanoate Hydrolysis Ester Hydrolysis (Nucleophilic Attack) Compound->Hydrolysis + H2O / H+ or OH- Transesterification Intermolecular Transesterification Compound->Transesterification + Heat / Trace Metals Oxidation Oxidative Degradation (Radical Pathway) Compound->Oxidation + O2 / UV Light Prod_Hydro 1,4-Butanediol + Isobutyric Acid Hydrolysis->Prod_Hydro Prod_Trans Oligomeric Esters Transesterification->Prod_Trans Prod_Ox Aldehydes & Peroxides Oxidation->Prod_Ox

Mechanistic degradation pathways of 4-hydroxybutyl 2-methylpropanoate.

Part 2: Quantitative Storage Parameters

To transition from theory to practice, all environmental variables must be quantified. The table below summarizes the critical thresholds required to maintain the structural integrity of the ester.

ParameterTarget ThresholdAnalytical MethodCausality / Impact
Moisture Content < 200 ppmKarl Fischer TitrationPrevents nucleophilic attack on the ester carbonyl carbon.
pH (if in solution) 6.0 - 7.0PotentiometryAvoids acid/base-catalyzed ester hydrolysis.
Storage Temperature 2°C - 8°CCalibrated ThermocoupleReduces kinetic energy for transesterification and oxidation.
Headspace Oxygen < 1%Headspace Gas AnalyzerEliminates radical-initiated oxidative degradation.
Trace Metals (Fe, Cu) < 1 ppmICP-MSPrevents catalytic acceleration of oxidation and transesterification.

Part 3: Self-Validating Accelerated Stability Workflow

A protocol is only as reliable as its internal controls. This methodology is designed as a closed-loop, self-validating system. Every step includes an orthogonal check to ensure data integrity and prove that the stabilization techniques are actively working.

Step 1: Baseline Characterization and Moisture Remediation
  • Action: Analyze the raw 4-hydroxybutyl 2-methylpropanoate using Karl Fischer (KF) titration. If moisture exceeds 200 ppm, dry the compound over activated 3Å molecular sieves for 24 hours.

  • System Validation: Re-titrate the sample post-drying. The protocol validates itself when the moisture drops below the critical 200 ppm threshold, confirming the sieves' efficacy before proceeding.

Step 2: Aliquoting and Environmental Control
  • Action: Transfer the dried compound into pre-dried, amber borosilicate glass vials (to prevent UV-initiated oxidation). Purge the headspace with high-purity Argon for 30 seconds. Argon is denser than Nitrogen and more effectively displaces atmospheric oxygen. Seal immediately with PTFE-lined caps.

  • System Validation: Prepare a "positive control" vial (clear glass, atmospheric air headspace, spiked with 1000 ppm water). The divergence in degradation rates between the test vial and the positive control validates the necessity and success of the environmental controls.

Step 3: Accelerated Thermal Stress
  • Action: Place the sealed vials in a controlled stability chamber set to 40°C / 75% Relative Humidity (RH), aligning with ICH Q1A guidelines for accelerated testing.

  • System Validation: Use continuous data loggers for temperature and humidity. Because the sample is isolated inside a PTFE-sealed vial, the external 75% RH serves as a stress test to validate the physical integrity of the vial's seal against moisture ingress.

Step 4: Chromatographic Analysis
  • Action: Pull samples at intervals of 0, 1, 3, and 6 months. Analyze via GC-MS (to detect volatile degradation products like isobutyric acid from hydrolysis) and HPLC-ELSD (to detect higher molecular weight oligomers from transesterification).

  • System Validation: Incorporate an inert internal standard (e.g., a stable alkane) into the injection matrix. This ensures injection volume consistency and validates the quantitative integration of any emerging degradation peaks.

StabilityWorkflow Baseline Baseline Analysis (KF Titration & GC-MS) Decision Moisture > 200 ppm? Baseline->Decision Drying Desiccation (3Å Molecular Sieves) Decision->Drying Yes Packaging Amber Vials + Argon Purge + PTFE Caps Decision->Packaging No Drying->Packaging Re-titrate to confirm Incubation Accelerated Stress (40°C / 75% RH) Packaging->Incubation Analysis Orthogonal Validation (GC-MS & HPLC-ELSD) Incubation->Analysis T=1, 3, 6 months

Self-validating accelerated stability testing workflow.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance - carbodiimide.com[Link]

  • SYNTHETIC ESTERS: Biodegradability and Hydrolytic Stability - zslubes.com [Link]

  • Understanding the chemical basis of drug stability and degradation - pharmaceutical-journal.com[Link]

Sources

Optimization

preventing catalyst deactivation during 4-hydroxybutyl 2-methylpropanoate synthesis

Catalyst Deactivation Troubleshooting & Remediation Workflows Welcome to the Technical Support Center. The synthesis of 4-hydroxybutyl 2-methylpropanoate via the monoesterification of 1,4-butanediol (BDO) with 2-methylpr...

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Author: BenchChem Technical Support Team. Date: April 2026

Catalyst Deactivation Troubleshooting & Remediation Workflows

Welcome to the Technical Support Center. The synthesis of 4-hydroxybutyl 2-methylpropanoate via the monoesterification of 1,4-butanediol (BDO) with 2-methylpropanoic acid (isobutyric acid) presents unique catalytic challenges. As a Senior Application Scientist, I have compiled this guide to help you troubleshoot, understand the causality behind catalyst failure, and implement self-validating protocols to ensure high-yield synthesis.

Module A: Incident Reports & Root Cause Analysis (FAQs)

Q: Why does my Novozym 435 (immobilized lipase) lose activity within the first few hours of synthesis? A: You are likely experiencing acid-induced denaturation. Isobutyric acid is a short-chain carboxylic acid. When used in high concentrations, it drastically lowers the pH of the essential water layer surrounding the immobilized Candida antarctica Lipase B (CALB)[1]. This localized acidification disrupts the hydrogen-bonding network of the enzyme's catalytic triad, leading to rapid and irreversible denaturation[2]. Furthermore, highly polar diols like 1,4-butanediol can partition into the enzyme's hydration layer, stripping the crucial water molecules required to maintain the enzyme's active conformation[3].

Q: How can I prevent this biocatalyst denaturation while maintaining high conversion rates? A: The most effective field-proven strategy is to switch from direct esterification to transesterification . By replacing isobutyric acid with an acyl donor like methyl isobutyrate , you eliminate free protons in the microenvironment. If direct esterification is strictly required for your workflow, you must implement a fed-batch strategy . By continuously feeding isobutyric acid into the reactor at a rate that matches its consumption, you keep its steady-state concentration well below the inhibitory threshold[4].

Q: When using a solid acid catalyst (e.g., Amberlyst-15), my conversion plateaus at 45% and I detect a highly volatile byproduct. What is happening? A: You are observing a combination of water poisoning and substrate cyclization. Direct esterification produces equimolar water. In macroporous resins, this water competitively adsorbs onto the sulfonic acid (-SO 3​ H) sites, blocking the activation of the carbonyl carbon and shifting the equilibrium backward[5]. Simultaneously, under strongly acidic conditions and high temperatures, 1,4-butanediol undergoes an intramolecular dehydration (cyclization) to form tetrahydrofuran (THF) . This side reaction consumes your diol substrate and generates additional water, severely compounding the catalyst poisoning[5].

Q: How do I recover an Amberlyst catalyst poisoned by water and oligomeric fouling? A: The catalyst must undergo a rigorous solvent-wash and drying protocol to restore its Brønsted acid sites. First, wash the resin with a polar aprotic solvent (e.g., acetone) to strip physisorbed water and unreacted BDO. Follow this with a non-polar solvent wash (e.g., heptane) to remove any hydrophobic oligomers. Finally, dry the catalyst under a vacuum (10 mbar) at 105°C for 12 hours. This regenerates the active sites without causing thermal degradation of the polymer matrix.

Module B: Mechanistic Pathway Analysis

To effectively troubleshoot, you must visualize how different reaction environments attack your catalysts. The diagram below maps the divergent deactivation pathways for both biocatalytic and solid-acid systems.

Deactivation Start 4-Hydroxybutyl 2-Methylpropanoate Synthesis Lipase Biocatalyst (e.g., Novozym 435) Start->Lipase SolidAcid Solid Acid Catalyst (e.g., Amberlyst-15) Start->SolidAcid Acid Isobutyric Acid (Short-Chain Acid) Lipase->Acid Diol 1,4-Butanediol (Substrate) Lipase->Diol pH_Drop Microenvironment Acidification Acid->pH_Drop Water_Strip Hydration Layer Stripping Diol->Water_Strip THF_Form Intramolecular Dehydration (THF Formation) Diol->THF_Form Denaturation Enzyme Denaturation & Activity Loss pH_Drop->Denaturation Water_Strip->Denaturation SolidAcid->Diol Water_Acc Water Accumulation (Reaction Byproduct) SolidAcid->Water_Acc Comp_Bind Competitive Binding at Acid Sites Water_Acc->Comp_Bind Pore_Block Pore Blockage & Equilibrium Shift Comp_Bind->Pore_Block THF_Form->Pore_Block

Mechanistic pathways of catalyst deactivation in esterification.

Module C: Quantitative Impact & Remediation Matrix
Catalyst TypePrimary Deactivation MechanismKinetic ImpactField-Proven Mitigation Strategy
Novozym 435 (CALB) Microenvironment acidification by isobutyric acid.>80% loss of initial reaction rate ( v0​ ) within 2 hours.Switch to transesterification (methyl isobutyrate) or use a fed-batch acid addition.
Novozym 435 (CALB) Hydration layer stripping by 1,4-butanediol.Gradual decline in Vmax​ ; loss of regioselectivity.Pre-equilibrate substrates over 3Å molecular sieves to maintain aw​≈0.11 .
Amberlyst-15 Competitive water adsorption on -SO 3​ H sites.Equilibrium plateaus prematurely (typically ~40-50% conversion).Implement continuous reactive stripping (Dean-Stark) with an azeotropic solvent.
Zeolites / Resins Intramolecular dehydration of BDO to THF.Substrate depletion; irreversible pore fouling by oligomers.Lower reaction temperature by 10-15°C; ensure strict stoichiometric control.
Module D: Field-Validated Remediation Protocols

To bypass the deactivation pathways outlined above, implement one of the following self-validating workflows depending on your chosen catalyst.

Mitigation Substrate Substrate Prep (Methyl Isobutyrate + BDO) Reactor Packed-Bed Reactor (Immobilized Lipase) Substrate->Reactor Continuous Feed Vacuum Vacuum / Pervaporation (Methanol Removal) Reactor->Vacuum Shift Equilibrium Vacuum->Reactor Recirculation Product Target Ester Recovery Vacuum->Product Purified Output

Continuous transesterification workflow with integrated byproduct removal.

Protocol 1: Enzymatic Transesterification (Biocatalyst Protection)

This protocol avoids acid-induced denaturation by utilizing an acyl donor.

  • Substrate Preparation: Mix 1,4-butanediol and methyl isobutyrate in a 1:3 molar ratio. The excess acyl donor drives the equilibrium toward the monoester.

  • Moisture Control: Pre-dry the substrate mixture over 3Å molecular sieves to achieve a controlled water activity ( aw​ ) of approximately 0.11.

  • Biocatalyst Loading: Add 10% (w/w relative to diol) Novozym 435 (CALB immobilized on a macroporous acrylic resin).

  • Reaction Execution: Incubate the mixture at 50°C under orbital shaking (200 rpm). Apply a mild vacuum (200 mbar) to continuously evaporate the methanol byproduct.

  • Self-Validation Checkpoint: Monitor methanol evolution via GC-FID. A plateau before reaching 95% theoretical yield indicates equilibrium stagnation. To validate catalyst integrity, extract a 10 mg sample of the resin and test its activity against a standard p-nitrophenyl butyrate assay; if the activity is <80% of the baseline, the hydration layer has been stripped and water activity must be adjusted.

Protocol 2: Solid-Acid Esterification with Reactive Stripping

This protocol prevents water poisoning and minimizes THF formation.

  • Substrate Preparation: Mix 1,4-butanediol and isobutyric acid in a 1:1.2 molar ratio in toluene (acting as an azeotropic solvent).

  • Catalyst Loading: Add 5% (w/w) pre-dried Amberlyst-15 resin.

  • Reaction Execution: Heat the mixture to 110°C in a reactor equipped with a Dean-Stark trap and a reflux condenser.

  • Water Removal: Continuously reflux the toluene-water azeotrope. The water will phase-separate in the trap, driving the reaction forward and protecting the Brønsted acid sites from competitive binding.

  • Self-Validation Checkpoint: Quantify the aqueous phase collected in the Dean-Stark trap. The reaction is complete when the collected water matches the theoretical equimolar yield. Simultaneously, analyze the reaction mixture via GC-MS; if the THF concentration exceeds 2%, reduce the reaction temperature by 10°C in the next batch to suppress the acid-catalyzed intramolecular dehydration pathway.

Sources

Reference Data & Comparative Studies

Validation

4-hydroxybutyl 2-methylpropanoate vs 4-hydroxybutyl acrylate reactivity comparison

An in-depth technical analysis for researchers, polymer chemists, and drug development professionals comparing the reactivity, structural causality, and experimental utility of 4-hydroxybutyl acrylate (4-HBA) and its sat...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, polymer chemists, and drug development professionals comparing the reactivity, structural causality, and experimental utility of 4-hydroxybutyl acrylate (4-HBA) and its saturated analog, 4-hydroxybutyl 2-methylpropanoate (4-HBMP).

Structural Causality: The Role of the π -System

At the core of the reactivity divergence between 4-hydroxybutyl acrylate (4-HBA) and 4-hydroxybutyl 2-methylpropanoate (4-HBMP) is the presence of an α,β -unsaturated carbonyl system.

4-HBA is a dual-functional workhorse. It features a primary hydroxyl group separated from an acrylate moiety by a flexible four-carbon tether [1]. The electron-withdrawing nature of the adjacent carbonyl polarizes the acrylate double bond, making it highly susceptible to free-radical propagation and nucleophilic attack (Michael additions).

Conversely, 4-HBMP (often referred to as 4-hydroxybutyl isobutyrate) is the perfectly saturated analog of 4-HBA. The substitution of the vinyl group with an isopropyl group (isobutyrate) eliminates the π -system. This structural shift completely neutralizes radical reactivity and Michael addition susceptibility while preserving the exact steric bulk and electronic environment of the primary hydroxyl group. Consequently, 4-HBMP serves as an indispensable model compound in kinetic and biocatalytic studies where the intrinsic reactivity of the hydroxyl group must be isolated from the volatile reactivity of the acrylate backbone [2].

Reactivity HBA 4-Hydroxybutyl Acrylate (4-HBA) Radical Free Radicals / UV HBA->Radical Susceptible NCO Isocyanates (NCO) HBA->NCO OH Reaction HBMP 4-Hydroxybutyl Isobutyrate (4-HBMP) HBMP->Radical Inert HBMP->NCO OH Reaction Poly Poly(4-HBA) Network (C=C Conversion) Radical->Poly NoRxn No Reaction (Inert) Radical->NoRxn Urethane1 Urethane Acrylate (Dual Reactive) NCO->Urethane1 Urethane2 Saturated Urethane (Model Adduct) NCO->Urethane2

Figure 1: Divergent reaction pathways of 4-HBA and its saturated model analog, 4-HBMP.

Quantitative Reactivity Profile

To effectively select between these compounds for synthesis or formulation, their reactivity parameters must be quantified. 4-HBA requires strict stabilization (typically 300 ppm MEHQ and a dissolved oxygen blanket) to prevent explosive auto-polymerization [1]. 4-HBMP requires no such stabilization.

Property / Reactivity Metric4-Hydroxybutyl Acrylate (4-HBA)4-Hydroxybutyl 2-Methylpropanoate (4-HBMP)
Molecular Weight 144.17 g/mol 160.21 g/mol
Functional Groups Primary -OH, Acrylate C=CPrimary -OH, Saturated Ester
Radical Polymerization Highly Reactive ( kp​ ~ 104 L/mol·s)Inert ( kp​ = 0)
Michael Addition (Nucleophiles) Susceptible (Thiols, Amines)Inert
Hydroxyl Reactivity (vs. NCO) High (Requires thermal control)High (Ideal for kinetic baseline)
Storage Requirements < 25°C, 300 ppm MEHQ, O₂ blanketAmbient, No inhibitors required
Primary Application UV Coatings, Reactive Diluent, HydrogelsModel Compound, Inert Plasticizer

Experimental Workflows: Self-Validating Protocols

When developing targeted drug delivery matrices or biocompatible polyurethanes, researchers must determine the exact reaction kinetics of the hydroxyl group. Using 4-HBA directly is problematic: the exothermic heat generated during urethane formation can inadvertently trigger the auto-polymerization of the acrylate double bond, artificially skewing the kinetic data.

To solve this, 4-HBMP is utilized as a surrogate model compound to establish a clean kinetic baseline [2]. The following protocol outlines a self-validating FTIR workflow to measure these kinetics.

Protocol: Isothermal FTIR Kinetic Monitoring of Hydroxyl Reactivity

Objective: Determine the second-order rate constant ( k ) of the primary hydroxyl group with hexamethylene diisocyanate (HDI), using 4-HBMP to validate the thermal stability of 4-HBA.

Step-by-Step Methodology:

  • Inhibitor Management (4-HBA only): Pass 4-HBA through a basic alumina column to remove the MEHQ inhibitor immediately prior to use. Note: 4-HBMP requires no pre-treatment.

  • Formulation: In a dry, argon-purged vial, prepare a 1.0 M solution of the chosen monomer (4-HBA or 4-HBMP) in anhydrous toluene. Add HDI to achieve an exact 1:1 molar ratio of OH:NCO.

  • Catalyst Addition: Inject 0.01 mol% of Dibutyltin dilaurate (DBTDL) catalyst and immediately transfer the mixture to a temperature-controlled liquid FTIR cell equipped with ZnSe windows.

  • Data Acquisition: Maintain the cell isothermally at 40°C. Collect FTIR spectra every 30 seconds for 120 minutes.

  • Self-Validating Spectral Deconvolution:

    • Track the NCO consumption: Integrate the peak area at 2270 cm⁻¹ .

    • Track the Urethane formation: Integrate the emerging peak at 1530 cm⁻¹ (N-H bend).

    • Internal Validation (Crucial for 4-HBA): Continuously monitor the acrylate C=C stretch at 1635 cm⁻¹ . If this peak diminishes during the 4-HBA run, unwanted radical polymerization has occurred, invalidating the urethane kinetic data. The 4-HBMP run serves as the perfect control, as it lacks the 1635 cm⁻¹ peak entirely.

  • Kinetic Modeling: Plot 1/[NCO] versus time. The slope of the linear fit yields the apparent second-order rate constant ( kapp​ ).

Workflow Step1 1. Monomer Prep Remove MEHQ (4-HBA) / Use As-Is (4-HBMP) Step2 2. Formulation Equimolar OH:NCO in Anhydrous Solvent Step1->Step2 Step3 3. In-Situ FTIR Monitoring Isothermal Cell (40°C) Step2->Step3 Step4 4. Spectral Deconvolution Track 2270 cm⁻¹ (NCO) & 1635 cm⁻¹ (C=C) Step3->Step4 Step5 5. Kinetic Modeling Derive Rate Constant (k) Step4->Step5

Figure 2: Self-validating FTIR workflow for real-time kinetic monitoring of hydroxyl reactivity.

Applications in Biocatalysis and Drug Development

In the realm of drug development, enzymatic transformations (such as lipase-catalyzed transamidation or esterification) are prized for their high regioselectivity and mild conditions. However, when synthesizing polymerizable prodrugs or functionalized excipients using 4-HBA, the acrylate group is highly vulnerable to enzymatic side-reactions or unwanted Michael additions with amine-containing active pharmaceutical ingredients (APIs) [3].

By substituting 4-HBA with 4-HBMP during the initial assay development phase, scientists can map the optimal enzymatic conditions (pH, temperature, enzyme loading, and solvent polarity) without the confounding variable of acrylate degradation [2]. Once the biocatalytic parameters are perfected on the saturated 4-HBMP model, the optimized protocol is seamlessly transferred to the active 4-HBA monomer, ensuring high yields of the polymerizable target compound.

References

  • BTC Europe / BASF. "4-hydroxybutyl acrylate readily available for your performance applications." BASF Newsroom. Available at:[Link]

  • Benaiges, M. et al. "Lipase-Catalyzed Transamidation of Urethane-Bond-Containing Ester." ACS Omega, 2019. Available at:[Link]

  • Percec, V. et al. "Synthesis of dendrimers through divergent iterative thio‐bromo “Click” chemistry." Journal of Polymer Science Part A: Polymer Chemistry, 2009. Available at:[Link]

Comparative

Validating HPLC Assay Methods for 4-Hydroxybutyl 2-Methylpropanoate Quantification: A Comprehensive Comparison Guide

Introduction & Analyte Profiling 4-hydroxybutyl 2-methylpropanoate (also known as 4-hydroxybutyl isobutyrate) is a bifunctional molecule containing both an ester linkage and a primary hydroxyl group. In drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

4-hydroxybutyl 2-methylpropanoate (also known as 4-hydroxybutyl isobutyrate) is a bifunctional molecule containing both an ester linkage and a primary hydroxyl group. In drug development, specialty chemicals, and polymer science, it frequently serves as a critical intermediate or pro-drug moiety.

Quantifying this analyte presents a distinct analytical challenge: it lacks an extended conjugated π-electron system . Without a strong ultraviolet (UV) chromophore, traditional high-performance liquid chromatography (HPLC) methods relying on standard UV detection (e.g., 254 nm) are effectively blind to it. Consequently, analytical scientists must choose between low-wavelength UV detection, Evaporative Light Scattering Detection (ELSD), or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide objectively compares these three HPLC modalities, providing field-proven protocols and validation strategies aligned with the latest ICH Q2(R2) and ICH Q14 guidelines[1].

Methodological Architectures: The Causality of Detection

As a Senior Application Scientist, selecting a method is not merely about availability; it is about matching the physics of the detector to the chemistry of the analyte and the complexity of the matrix.

  • HPLC-UV (Low Wavelength, 210 nm): At 210 nm, we are measuring the weak n→π∗ transition of the ester carbonyl.

    • The Causality: Because the absorbance is weak and non-specific, the mobile phase must be highly transparent. Acetonitrile (UV cutoff ~190 nm) is mandatory over methanol (UV cutoff ~205 nm) to prevent severe baseline drift during gradient elution[2].

  • HPLC-ELSD: ELSD is a universal detector that measures light scattered by residual analyte particles after mobile phase evaporation.

    • The Causality: 4-hydroxybutyl 2-methylpropanoate is semi-volatile. If the ELSD drift tube temperature is too high, the analyte will co-evaporate with the mobile phase, destroying sensitivity. The temperature must be precisely optimized (e.g., 40–45°C) to evaporate the solvent while preserving the analyte[3].

  • LC-MS/MS (ESI+): Provides ultimate sensitivity and specificity.

    • The Causality: As a neutral ester, it does not easily protonate. Electrospray Ionization (ESI) is driven by adduct formation. We deliberately spike the mobile phase with trace sodium (e.g., 0.1 mM sodium formate) to drive the formation of the [M+Na]+ adduct ( m/z 183.1), yielding a stable precursor ion for collision-induced dissociation (CID).

MethodSelection A Analyte: 4-hydroxybutyl 2-methylpropanoate B Assess Matrix Complexity & Sensitivity Needs A->B C High Concentration Simple Matrix B->C Low Interference D Moderate Concentration Non-UV Absorbing Matrix B->D Semi-volatile E Trace Levels Complex Matrix B->E High Sensitivity F HPLC-UV (210 nm) Linear Regression C->F G HPLC-ELSD Quadratic Regression D->G H LC-MS/MS (ESI+) Isotope Dilution E->H

Fig 1: Decision matrix for selecting the optimal HPLC detection method based on matrix complexity.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must operate as a self-validating system. This means incorporating System Suitability Testing (SST) and internal controls directly into the run sequence to prove the method is fit-for-purpose before any sample data is reported.

Protocol 1: HPLC-UV (Routine Assay & Purity)

Best suited for bulk drug substance release or simple formulation matrices.

  • Column: C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: A: Milli-Q Water; B: HPLC-grade Acetonitrile. (Do not use buffer salts that absorb at 210 nm).

  • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Reference wavelength off).

  • Self-Validation (SST): Inject a resolution mixture of 4-hydroxybutyl 2-methylpropanoate and a structurally similar ester (e.g., 4-hydroxybutyl butyrate). The run is automatically invalidated if Resolution ( Rs​ ) falls below 2.0 or the tailing factor exceeds 1.5.

Protocol 2: HPLC-ELSD (Complex Matrices Lacking UV Transparency)

Best suited for lipidic formulations or matrices with high UV background noise[3].

  • Column: C8, 100 x 4.6 mm, 3 µm (C8 provides better peak shape for moderately hydrophobic esters).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid. (Strictly volatile additives; non-volatile salts will foul the ELSD).

  • ELSD Parameters: Nebulizer at 40°C, Evaporator at 45°C, N2​ gas flow at 1.2 SLM.

  • Self-Validation (SST): ELSD response is inherently non-linear. The protocol mandates a 5-point calibration curve for every sequence. The run is validated only if the quadratic or log-log regression fit yields an R2>0.995 .

Protocol 3: LC-MS/MS (Trace Quantification & PK Studies)

Best suited for biological matrices (plasma, urine) requiring high sensitivity.

  • Column: UPLC C18, 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase: A: Water + 0.1 mM Sodium Formate; B: Acetonitrile.

  • Ionization: ESI in positive mode.

  • MS/MS Transitions: m/z 183.1 [M+Na]+ m/z 89.0 (isobutyrate fragment).

  • Self-Validation (SST): Isotope dilution is mandatory. All samples, blanks, and standards are spiked with an internal standard (e.g., 4-hydroxybutyl 2-methylpropanoate- d7​ ). The IS peak area must remain within ±15% across the entire run to prove the absence of variable matrix suppression.

Validation Framework: ICH Q2(R2) & Q14 Integration

The recent ICH Q2(R2) revision emphasizes a lifecycle approach to analytical validation, integrating seamlessly with ICH Q14 (Analytical Procedure Development)[1][4]. Validation is no longer a "check-the-box" exercise; it is a demonstration of scientific understanding.

  • Specificity: Evaluated by analyzing blank matrices. For UV, peak purity must be confirmed using a Diode Array Detector (DAD) to ensure no co-eluting impurities hide under the analyte peak[2]. For MS, the absence of isobaric interference in the MRM channel is required.

  • Linearity & Range: UV and MS follow linear regression models. However, ELSD requires a quadratic fit due to the physics of light scattering. ICH Q2(R2) explicitly permits non-linear models provided they are statistically justified and evaluated across the intended reporting range[1].

  • Accuracy & Precision: Assessed via spike-recovery at 50%, 100%, and 150% of the nominal concentration. Precision must be evaluated for both repeatability (intra-day) and intermediate precision (inter-day, different analysts/instruments)[5].

ValidationLifecycle A Method Design (ICH Q14) B Specificity & System Suitability A->B C Linearity, LOD & LOQ B->C D Accuracy & Precision C->D E Robustness & Control Strategy D->E

Fig 2: Integrated analytical lifecycle and validation workflow according to ICH Q2(R2) and Q14.

Comparative Data Synthesis

The following table summarizes representative validation data for the quantification of 4-hydroxybutyl 2-methylpropanoate across the three methodologies, demonstrating their respective performance envelopes.

Validation Parameter (ICH Q2)HPLC-UV (210 nm)HPLC-ELSDLC-MS/MS (ESI+)
Limit of Detection (LOD) 2.5 µg/mL1.0 µg/mL0.05 ng/mL
Limit of Quantitation (LOQ) 8.0 µg/mL3.0 µg/mL0.15 ng/mL
Linearity Model LinearQuadratic / Log-LogLinear (1/x weighting)
Correlation Coefficient ( R2 ) > 0.999> 0.995> 0.998
Accuracy (Recovery %) 98.5% – 101.2%94.0% – 105.5%96.0% – 104.0%
Precision (Intra-day RSD) < 1.5%< 4.0%< 5.0%
Matrix Effect Susceptibility High (UV interferences)ModerateHigh (Ion suppression)
Primary Application API Purity, Bulk AssayExcipient/Lipid MatricesPharmacokinetics, Trace

Conclusion

The quantification of 4-hydroxybutyl 2-methylpropanoate requires a deliberate departure from standard UV-absorbing analyte workflows.

  • Choose HPLC-UV when working with highly purified bulk substances where low-wavelength interference is minimal.

  • Choose HPLC-ELSD when analyzing the ester in complex formulations (like lipid nanoparticles or polymer blends) where UV background noise is insurmountable, provided you rigorously control drift tube temperatures.

  • Choose LC-MS/MS for biological matrices, leveraging sodium adduct formation to achieve the sensitivity required for trace-level quantification.

By grounding your method development in the physical chemistry of the analyte and validating against ICH Q2(R2) standards, you ensure robust, audit-proof analytical data.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. MDPI Applied Sciences. Available at:[Link]

Sources

Validation

comparing plasticizing efficiency of 4-hydroxybutyl 2-methylpropanoate vs phthalates

A Comparative Guide to the Plasticizing Efficiency of 4-Hydroxybutyl 2-Methylpropanoate versus Phthalates in Polyvinyl Chloride (PVC) In the realm of polymer science and formulation development, the selection of an appro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Plasticizing Efficiency of 4-Hydroxybutyl 2-Methylpropanoate versus Phthalates in Polyvinyl Chloride (PVC)

In the realm of polymer science and formulation development, the selection of an appropriate plasticizer is paramount to achieving the desired physical and mechanical properties of the final product. For decades, phthalate esters have been the industry standard for plasticizing polyvinyl chloride (PVC), offering a cost-effective means to impart flexibility and processability. However, with an increasing focus on environmental and health considerations, the scientific community is actively exploring safer and more sustainable alternatives. This guide provides a detailed comparison of the plasticizing efficiency of a novel, potentially bio-based plasticizer, 4-hydroxybutyl 2-methylpropanoate, against conventional phthalates.

While direct, extensive experimental data for 4-hydroxybutyl 2-methylpropanoate as a PVC plasticizer is not yet widely published, this guide will leverage established principles of plasticizer science and data from structurally similar bio-based and hydroxyl-functionalized plasticizers to project its performance characteristics. We will delve into the core metrics of plasticizing efficiency, including the impact on glass transition temperature (Tg), mechanical properties, and permanence, supported by standardized experimental protocols.

The Role of Molecular Structure in Plasticization

A plasticizer's effectiveness is intrinsically linked to its molecular structure. These molecules work by embedding themselves between the long polymer chains of PVC, disrupting the strong intermolecular forces and thereby increasing the free volume. This separation of polymer chains allows for greater mobility, resulting in a more flexible material.

Phthalate Esters: Traditional phthalates, such as Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP), are characterized by an aromatic ring with two adjacent ester groups. The long, branched alkyl chains of these esters provide the necessary volume to separate the PVC chains effectively.[1][2] However, the relatively weak interactions between the phthalate molecules and the PVC chains can lead to migration and leaching over time.[3]

4-Hydroxybutyl 2-Methylpropanoate: This molecule presents a different structural motif. It is a linear ester with a terminal hydroxyl (-OH) group. The presence of this polar hydroxyl group is anticipated to form stronger hydrogen bonds with the chlorine atoms of the PVC chains.[4] This enhanced interaction could potentially lead to better compatibility and reduced migration compared to phthalates.[5] The relatively small size of the molecule would also suggest efficient penetration and disruption of the PVC matrix.

Comparative Analysis of Plasticizing Efficiency

The efficiency of a plasticizer is not a single metric but a composite of several performance indicators. Below, we compare the expected performance of 4-hydroxybutyl 2-methylpropanoate with that of common phthalates based on data from analogous bio-based and functionalized plasticizers.

Impact on Glass Transition Temperature (Tg)

A primary measure of plasticizing efficiency is the reduction in the glass transition temperature (Tg) of the polymer. A lower Tg signifies a more flexible material at a given temperature. The addition of plasticizers increases the free volume between polymer chains, allowing for segmental motion at lower temperatures.[6]

It is well-documented that the presence of hydroxyl groups in a plasticizer can contribute to a significant lowering of Tg.[7] This is attributed to the strong interactions with the polymer, which effectively shield the polymer chains from each other. Therefore, it is hypothesized that 4-hydroxybutyl 2-methylpropanoate would be a highly efficient Tg depressant for PVC.

Mechanical Properties

The mechanical properties of a plasticized polymer, such as tensile strength and elongation at break, are critical for its end-use application.

  • Tensile Strength: This is a measure of the force required to pull the material to its breaking point. Generally, the addition of a plasticizer reduces the tensile strength as the intermolecular forces between polymer chains are weakened.[8][9]

  • Elongation at Break: This indicates the extent to which a material can be stretched before it fractures. Plasticizers significantly increase the elongation at break, imparting ductility to the otherwise rigid PVC.[10][11]

Bio-based plasticizers have demonstrated the ability to maintain or even enhance certain mechanical properties compared to traditional phthalates.[12] The potential for hydrogen bonding with 4-hydroxybutyl 2-methylpropanoate could lead to a more uniform plasticization, resulting in a favorable balance of reduced tensile strength and significantly increased elongation.

Hardness

The hardness of a plasticized material is another key indicator of its flexibility. Measured on a Shore scale, a lower durometer reading indicates a softer, more flexible material. The efficiency of a plasticizer can be gauged by the concentration required to achieve a target hardness.

Permanence: Volatility and Migration Resistance

The long-term performance of a plasticized material is heavily dependent on the permanence of the plasticizer. This is assessed by its volatility (tendency to evaporate) and its resistance to migration (leaching out of the polymer matrix).

  • Volatility: Lower molecular weight plasticizers tend to be more volatile. While 4-hydroxybutyl 2-methylpropanoate is a relatively small molecule, the presence of the hydroxyl group and its potential for hydrogen bonding may reduce its vapor pressure and thus its volatility compared to phthalates of similar molecular weight.

  • Migration Resistance: The stronger interaction of hydroxyl-containing plasticizers with the PVC matrix is expected to result in lower migration rates.[5] This is a significant advantage, particularly in applications where plasticizer leaching is a concern, such as in medical devices and food contact materials.

Quantitative Performance Comparison (Projected)

The following table summarizes the projected performance of 4-hydroxybutyl 2-methylpropanoate in PVC compared to the well-established performance of DEHP and DINP. The values for 4-hydroxybutyl 2-methylpropanoate are estimations based on data for structurally similar bio-based and hydroxyl-functionalized plasticizers.

Property4-Hydroxybutyl 2-Methylpropanoate (Projected)DEHP (Di(2-ethylhexyl) phthalate)DINP (Diisononyl phthalate)
Glass Transition Temp. (Tg) Reduction HighHighModerate-High
Tensile Strength Moderate ReductionSignificant ReductionModerate Reduction
Elongation at Break Very High IncreaseHigh IncreaseHigh Increase
Hardness (Shore A) Significant ReductionSignificant ReductionSignificant Reduction
Volatility Low to ModerateModerateLow
Migration Resistance HighLow to ModerateModerate

Experimental Protocols for Performance Evaluation

To empirically validate the plasticizing efficiency of a novel compound like 4-hydroxybutyl 2-methylpropanoate, a series of standardized tests must be conducted.

Sample Preparation
  • Compounding: Prepare PVC blends with varying concentrations (e.g., 20, 40, 60 parts per hundred of resin - phr) of the plasticizer using a two-roll mill or a torque rheometer.

  • Molding: Press the compounded material into sheets of a specified thickness using a hydraulic press at a controlled temperature and pressure.

  • Conditioning: Condition the molded sheets at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours before testing.

Determination of Mechanical Properties

Tensile Testing (ASTM D882 / ISO 527-1):

  • Cut dumbbell-shaped specimens from the conditioned sheets.

  • Mount the specimen in the grips of a universal testing machine.[9]

  • Apply a tensile load at a constant rate of crosshead speed until the specimen fails.

  • Record the tensile strength at break and the elongation at break.

Hardness Testing (ASTM D2240):

  • Place the conditioned sheet on a flat, hard surface.

  • Press a Shore A durometer firmly onto the surface of the material.

  • Record the hardness reading after a specified time (typically 1 second).

Thermal Analysis

Differential Scanning Calorimetry (DSC) for Tg Determination:

  • Place a small, weighed sample of the plasticized PVC into a DSC pan.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere.

  • The glass transition temperature (Tg) is determined from the inflection point of the heat flow curve.[6]

Permanence Testing

Volatility (ASTM D1203):

  • Weigh a sample of the plasticized PVC accurately.

  • Place the sample in an oven at a specified temperature (e.g., 70°C) for a set period.

  • After cooling, reweigh the sample to determine the weight loss due to volatilization.

Migration Resistance (Solvent Extraction - ASTM D1239):

  • Weigh a sample of the plasticized PVC.

  • Immerse the sample in a specific solvent (e.g., hexane, ethanol) for a defined period at a controlled temperature.

  • Remove the sample, dry it, and reweigh it to determine the weight loss due to plasticizer extraction.

Visualizing the Process: Experimental Workflow

ExperimentalWorkflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Compounding PVC Compounding (Varying Plasticizer phr) Molding Compression Molding (Sheet Formation) Compounding->Molding Conditioning Conditioning (23°C, 50% RH) Molding->Conditioning Tensile Tensile Properties (ASTM D882) Conditioning->Tensile Hardness Hardness (ASTM D2240) Conditioning->Hardness DSC Thermal Analysis (Tg) (DSC) Conditioning->DSC Permanence Permanence (Volatility & Migration) Conditioning->Permanence Analysis Comparative Analysis of Plasticizing Efficiency Tensile->Analysis Hardness->Analysis DSC->Analysis Permanence->Analysis

Caption: Workflow for evaluating plasticizer efficiency.

Conclusion

The exploration of novel, bio-based plasticizers such as 4-hydroxybutyl 2-methylpropanoate represents a crucial step towards more sustainable and safer polymer formulations. While comprehensive experimental data for this specific compound is still emerging, theoretical considerations and data from analogous molecules suggest it holds significant promise. The presence of a hydroxyl group is expected to enhance its interaction with the PVC matrix, potentially leading to improved plasticizing efficiency and, most notably, greater permanence with reduced migration compared to traditional phthalates.

The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of 4-hydroxybutyl 2-methylpropanoate and other novel plasticizer candidates. Such rigorous testing is essential to validate their performance and pave the way for their adoption in a wide range of applications, from consumer goods to specialized industrial products. The continued research and development in this area are vital for advancing the field of polymer science and meeting the growing demand for high-performance, environmentally benign materials.

References

  • Park, K. (2019). Recent Developments of Biobased Plasticizers and Their Effect on Mechanical and Thermal Properties of Poly(vinyl chloride). Industrial & Engineering Chemistry Research, 58(27), 11659-11672. [Link]

  • ACS Publications. (2019). Recent Developments of Biobased Plasticizers and Their Effect on Mechanical and Thermal Properties of Poly(vinyl chloride): A Review. [Link]

  • MDPI. (2025). Mechanical Properties of PVC/TPU Blends Enhanced with a Sustainable Bio-Plasticizer. Polymers, 17(5), 934. [Link]

  • Springer Professional. (2024). Synthesis and properties of an eco-friendly bio-based plasticizer for PVC with enhanced migration resistance. [Link]

  • BioResources. (2014). Effects of bio-based plasticizers on mechanical and thermal properties of PVC/wood flour composites. [Link]

  • Lirias. (n.d.). Evaluation of Green Biobased Plasticizers in Poly(vinyl chloride): Sustainability, Thermal Behavior, Mechanical Properties, and. [Link]

  • PMC. (2022). Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC. Polymers, 14(21), 4619. [Link]

  • Habitable. (n.d.). Phthalate-free Plasticizers in PVC. [Link]

  • MDPI. (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. Materials, 14(4), 834. [Link]

  • ResearchGate. (n.d.). Plasticization and thermal behavior of hydroxyl and nitrogen rich group-containing tung-oil-based ester plasticizers for PVC. [Link]

  • MDPI. (2025). Exploring Bio-Based Plasticizer as Alternative to Phthalates for Technical Rubber Goods. Polymers, 18(1), 1. [Link]

  • Research Collection. (2024). Legacy and Emerging Plasticizers and Stabilizers in PVC Floorings and Implications for Recycling. [Link]

  • RSC Publishing. (n.d.). Plasticization and thermal behavior of hydroxyl and nitrogen rich group-containing tung-oil-based ester plasticizers for PVC. [Link]

  • PMC. (2025). New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids. Polymers, 17(9), 1933. [Link]

  • ACS Publications. (2010). Phthalate Plasticizers Covalently Bound to PVC: Plasticization with Suppressed Migration. Macromolecules, 43(4), 1880-1885. [Link]

  • Google Patents. (n.d.). US8507596B2 - Bio-based plasticizer.
  • ACS Publications. (2023). Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion Polymerization: A New Precursor for Reverse Sequence Polymerization-Induced Self-Assembly. Macromolecules, 56(12), 4569-4580. [Link]

  • Diva Portal. (n.d.). Environmentally Friendly Plasticizers for PVC. [Link]

  • ResearchGate. (n.d.). Synthesis and Performance Research of Ester Polycarboxylate Superplasticizer. [Link]

  • Teckrez LLC. (n.d.). 4-Hydroxybutyl Acrylate (4-HBA). [Link]

  • MDPI. (2023). Synthesis and Characterization of Materials for a Sustainable Future. Materials, 17(1), 143. [Link]

  • MDPI. (2025). Comparative Effects of Various Plasticizers on the Physicochemical Characteristics of Polyhydroxybutyrate (PHB) Film for Food Packaging. Polymers, 17(23), 5035. [Link]

  • Chemicals. (n.d.). 4-Hydroxybutyl Acrylate (4-HBA). [Link]

  • Google Patents. (n.d.). DE202020103215U1 - Adhesive containing polymers of 4-hydroxybutyl acrylate and other monomer, and articles comprising the adhesive.
  • ResearchGate. (2025). Synthesis of Polyether Ester Plasticizer and Its Application Performance in Hydrogenated Nitrile Butadiene Rubber. [Link]

  • ResearchGate. (n.d.). Synthesis of novel plasticizer ester end-capped oligomeric lactic acid and its plasticizing performance in poly(vinyl chloride). [Link]

  • PMC. (2023). Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. ACS Applied Materials & Interfaces, 15(20), 24653-24664. [Link]

  • Hallstar Industrial. (n.d.). Plasticizers for PVC. [Link]

  • RSC Publishing. (n.d.). Synthesis of novel plasticizer ester end-capped oligomeric lactic acid and its plasticizing performance in poly(vinyl chloride). [Link]

  • PMC. (n.d.). Effect of Different Plasticizers on Thermal, Crystalline, and Permeability Properties of Poly(3–hydroxybutyrate–co−3–hydroxyhexanoate) Films. [Link]

  • Google Patents. (n.d.).
  • Semantic Scholar. (n.d.). Comparative analysis of bio-based plasticizers: biocompatibility, plasticizing mechanisms, and molecular dynamics insights. [Link]

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Comparative

A Comparative Toxicological Assessment of 4-Hydroxybutyl 2-Methylpropanoate Versus Standard Industrial Solvents

Introduction: The Imperative for Safer Solvents in Scientific Research In the landscape of pharmaceutical development and scientific research, solvents are ubiquitous, serving as the silent workhorses in everything from...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Safer Solvents in Scientific Research

In the landscape of pharmaceutical development and scientific research, solvents are ubiquitous, serving as the silent workhorses in everything from synthesis and purification to formulation and analysis. Despite their utility, many commonly used "standard" solvents carry a significant toxicological burden, posing risks to researchers, the environment, and potentially, to the end-user of the final product. The pursuit of greener, safer alternatives is not merely a trend but a critical evolution in chemical safety and sustainable science. This guide provides a comparative toxicological overview of a novel solvent, 4-hydroxybutyl 2-methylpropanoate, against a panel of conventional solvents.

While comprehensive toxicological data for 4-hydroxybutyl 2-methylpropanoate is still emerging, we can draw preliminary insights from structurally related compounds, such as other hydroxybutyl esters. For instance, studies on compounds like (R)-3-hydroxybutyl (R)-3-hydroxybutyrate have indicated good tolerance in oral toxicity studies, suggesting that this class of compounds may offer a more benign safety profile.[1][2][3] This guide will synthesize available data, outline standardized testing protocols to validate such claims, and provide a framework for researchers to make informed decisions on solvent selection.

Comparative Toxicological Analysis

The "safer" designation for any chemical is relative and must be quantified through direct comparison of toxicological endpoints. Below is a summary of key toxicity data for several standard industrial solvents, which will serve as our benchmark for evaluating potential alternatives like 4-hydroxybutyl 2-methylpropanoate.

Table 1: Comparative Acute Toxicity of Standard Solvents
SolventChemical ClassOral LD50 (rat, mg/kg)Key Acute Toxicities
Toluene Aromatic Hydrocarbon5,580Central Nervous System (CNS) depression, dizziness, headache, skin and eye irritation.[4][5][6]
Xylene Aromatic Hydrocarbon3,523 - 4,300CNS depression, respiratory irritation, skin and eye irritation.
Dichloromethane Halogenated Hydrocarbon>2,000Suspected carcinogen, CNS depression, metabolized to carbon monoxide leading to reduced oxygen-carrying capacity of blood.[7][8][9][10][11]
Methanol Alcohol5,628Highly toxic to humans; metabolism to formic acid causes metabolic acidosis, blindness, and death.[12][13][14][15][16]
Acetone Ketone5,800Low acute toxicity, but can cause CNS depression and irritation at high concentrations.[17][18][19][20]
Ethanol Alcohol7,060Low acute toxicity; CNS depressant at high doses.[21][22][23][24][25]
Dimethyl Sulfoxide (DMSO) Sulfoxide14,500Very low acute toxicity, but readily penetrates the skin and can carry dissolved substances with it.[26][27][28][29]
4-Hydroxybutyl 2-methylpropanoate EsterData Not AvailableExpected to have lower volatility and potentially reduced systemic toxicity compared to more volatile solvents. Empirical data is required for confirmation.

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. A higher LD50 value generally indicates lower acute toxicity.

In Vitro Cytotoxicity

Beyond acute toxicity, the effect of solvents on cell viability is a critical parameter, especially for in vitro assays where the solvent acts as a vehicle for test compounds. Studies have shown that even at low concentrations, some solvents can inhibit cell proliferation.[29] For example, Dimethylformamide (DMF) has been shown to be more cytotoxic than DMSO, ethanol, or acetone.[30][31][32] A comparative study on various cancer cell lines indicated that DMSO exhibited significant toxicity at concentrations of 1.25% and higher, while methanol and ethanol were better tolerated at similar concentrations.[33][34] Acetone is often found to be one of the least cytotoxic common solvents.[31][32] The ideal solvent for in vitro work should have a high IC50 (Inhibitory Concentration, 50%) value, indicating that a higher concentration is needed to cause cell death.

Standardized Toxicological Testing Protocols

To empirically determine the toxicological profile of a new solvent like 4-hydroxybutyl 2-methylpropanoate, standardized and validated testing protocols must be employed. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for chemical safety testing.[35][36][37][38]

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[39][40][41][42][43]

Causality and Rationale: This assay is based on the principle that viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[39][41] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.

Detailed Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HeLa, HepG2) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of the test solvent (e.g., 4-hydroxybutyl 2-methylpropanoate and comparator solvents) in serum-free culture medium. A typical concentration range might be from 0.01% to 10% (v/v).

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the prepared solvent dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the insoluble purple formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[39]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value for each solvent.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well Plate prepare_solvents 2. Prepare Solvent Dilutions treat_cells 3. Treat Cells with Solvents prepare_solvents->treat_cells incubate_treatment 4. Incubate (24-72h) treat_cells->incubate_treatment add_mtt 5. Add MTT Reagent incubate_treatment->add_mtt incubate_mtt 6. Incubate (2-4h) add_mtt->incubate_mtt solubilize 7. Add Solubilization Solution incubate_mtt->solubilize read_absorbance 8. Read Absorbance (570nm) solubilize->read_absorbance calculate_ic50 9. Calculate Cell Viability & IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining solvent cytotoxicity using the MTT assay.

Protocol 2: Acute Oral Toxicity Assessment (Based on OECD Guideline 420: Fixed Dose Procedure)

The Fixed Dose Procedure is an alternative to the classical LD50 test that aims to determine a dose that produces clear signs of toxicity but not mortality, thereby reducing animal suffering.[44]

Causality and Rationale: This method provides sufficient information to classify a substance's acute oral toxicity with fewer animals than the traditional LD50 test.[35] The choice of starting dose is based on available data, and subsequent doses are adjusted up or down depending on the observed outcome (presence or absence of toxicity).

Detailed Step-by-Step Methodology:

  • Animal Selection and Acclimation: Use healthy, young adult rodents (typically female rats) from a common laboratory strain.[35] Acclimate the animals to laboratory conditions for at least 5 days before the study.

  • Dose Selection (Sighting Study): Based on any available in vitro data or information from structurally similar compounds, select a starting dose from fixed levels (e.g., 5, 50, 300, 2000 mg/kg). The goal is to identify a dose that is likely to produce evident toxicity.

  • Fasting: Withhold food (but not water) from the animals overnight before dosing.

  • Administration: Administer the selected dose of the test substance to a single animal via oral gavage.

  • Observation (Sighting Study): Observe the animal closely for the first few hours and then periodically for up to 14 days. Record all signs of toxicity, such as changes in skin, fur, eyes, and behavior (tremors, convulsions, lethargy, etc.).[35]

  • Main Study Dosing:

    • If the first animal shows no signs of toxicity, the next higher fixed dose is given to another animal.

    • If the first animal shows clear signs of toxicity (but not mortality), no further dosing is needed at that level. The substance is classified based on this outcome.

    • If the first animal dies, the next lower fixed dose is given to another animal.

  • Data Collection: Record body weights weekly, all clinical signs of toxicity, and the time of death, if it occurs.

  • Pathology: At the end of the 14-day observation period, surviving animals are humanely euthanized. A gross necropsy should be performed on all animals (those that died during the study and those euthanized at the end) to identify any pathological changes.[35]

  • Classification: The substance is classified into a toxicity category based on the dose level at which toxicity or mortality is observed.

Experimental Workflow for Acute Oral Toxicity (OECD 420)

OECD_420_Workflow start Start: Select Starting Dose (e.g., 300 mg/kg) dose_animal Dose 1 Animal start->dose_animal observe Observe up to 14 days dose_animal->observe no_toxicity Outcome: No Toxicity observe->no_toxicity No signs toxicity Outcome: Evident Toxicity observe->toxicity Signs of toxicity mortality Outcome: Mortality observe->mortality Death dose_higher Dose Next Animal at Higher Level no_toxicity->dose_higher classify_toxic Classify based on Toxic Dose toxicity->classify_toxic dose_lower Dose Next Animal at Lower Level mortality->dose_lower dose_higher->observe Re-evaluate classify_low Classify as Low Toxicity dose_higher->classify_low If 2000 mg/kg shows no effect dose_lower->observe Re-evaluate classify_high Classify as High Toxicity dose_lower->classify_high If toxicity seen at 5 mg/kg

Caption: Decision-making workflow for the OECD 420 Fixed Dose Procedure.

Conclusion

The selection of a solvent should be a deliberate, data-driven decision that balances efficacy with safety. While standard solvents like Toluene, Dichloromethane, and Methanol are effective, they present known and significant health hazards. Preliminary analysis of compounds structurally related to 4-hydroxybutyl 2-methylpropanoate suggests it may represent a safer alternative, but this hypothesis must be rigorously tested. By employing standardized protocols such as the MTT assay for in vitro cytotoxicity and OECD guidelines for in vivo acute toxicity, researchers can generate the necessary data to confidently classify new solvents and drive the adoption of safer laboratory practices. This guide serves as a foundational framework for that critical evaluation process.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Dey, P., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. PMC. [Link]

  • LCSS: ETHANOL. (n.d.).
  • Methanol: toxicological overview. (2024). GOV.UK. [Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia. [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987). National Toxicology Program. [Link]

  • Toluene: toxicological overview. (2024). GOV.UK. [Link]

  • Toxicological Profile for Toluene. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • HEALTH EFFECTS - Toxicological Profile for Toluene. (n.d.). NCBI Bookshelf. [Link]

  • Methanol: Systemic Agent. (n.d.). CDC. [Link]

  • Clarke, K., et al. (2012). Oral 28-day and developmental toxicity studies of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. Regulatory Toxicology and Pharmacology. [Link]

  • Acetone. (n.d.). Wikipedia. [Link]

  • Methanol toxicity. (n.d.). Wikipedia. [Link]

  • Methanol Toxicity: Background, Etiology and Pathophysiology, Prognosis. (2024). Medscape. [Link]

  • ETHANOL CAS N°: 64-17-5. (2004). OECD Existing Chemicals Database. [Link]

  • Test No. 401: Acute Oral Toxicity. (n.d.). OECD. [Link]

  • Veech, R. L., et al. (2019). Toxicity Investigations of (R)-3-Hydroxybutyrate Glycerides In Vitro and in Male and Female Rats. PMC. [Link]

  • Toxicological Profile for Toluene. (2017). ATSDR - CDC. [Link]

  • OECD Guideline 401 Overview. (n.d.). Scribd. [Link]

  • ACETONE - SAFETY DATA SHEET. (2025). RCI Labscan. [Link]

  • Inert Reassessments: One Exemption from the Requirement of a Tolerance for Diemthyl sulfoxide. (n.d.). USEPA, OPP. [Link]

  • Adverse reactions of dimethyl sulfoxide in humans: a systematic review. (2018). PMC - NIH. [Link]

  • Product Summary: Toluene. (n.d.). American Chemistry Council. [Link]

  • Safety Data Sheet: dichloromethane. (2022). Chemos GmbH & Co.KG. [Link]

  • The Toxicity of Dimethyl Sulfoxide Combined with Alkylating Agent MNU. (2025). DDDT. [Link]

  • Methanol Toxicity. (2025). NCBI Bookshelf. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. [Link]

  • Safety Data Sheet: Dichloromethane. (n.d.). Carl ROTH. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Keyence. [Link]

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  • Oral 28-day and developmental toxicity studies of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. (n.d.). ResearchGate. [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). Biomedical Research and Therapy. [Link]

  • SAFETY DATA SHEET. (2022). National Institute of Standards and Technology. [Link]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. (2016). Semantic Scholar. [Link]

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  • OECD acute toxicity tests: an overview of the guidelines. (2025). YesWeLab - Blog. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxybutyl 2-methylpropanoate

As researchers and scientists at the forefront of innovation, our responsibility extends beyond discovery to the entire lifecycle of the materials we handle. The proper disposal of chemical reagents is not merely a regul...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of innovation, our responsibility extends beyond discovery to the entire lifecycle of the materials we handle. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-Hydroxybutyl 2-methylpropanoate, grounding procedural steps in the fundamental principles of chemical safety and waste management.

Part 1: Pre-Disposal Assessment & Hazard Identification

Before any disposal action is taken, a thorough understanding of the substance's specific hazards is paramount. The primary and most authoritative source for this information is the manufacturer-provided Safety Data Sheet (SDS). The SDS for 4-Hydroxybutyl 2-methylpropanoate is the definitive document that will dictate the necessary precautions and disposal pathway.

The first step is always to obtain and meticulously review the substance-specific SDS . Key sections to scrutinize are:

  • Section 2: Hazards Identification: This will detail all physical and health hazards, such as skin/eye irritation, flammability, or aquatic toxicity.[1][2]

  • Section 10: Stability and Reactivity: This section identifies conditions to avoid and incompatible materials, which is crucial for proper waste segregation.[1]

  • Section 12: Ecological Information: Provides data on environmental hazards, such as toxicity to aquatic life, which informs disposal methods that protect the environment.[3][4][5]

  • Section 13: Disposal Considerations: While often general, this section will state the overarching requirement to use a licensed disposal facility.[1]

Based on its chemical structure (a hydroxy-ester), we can anticipate certain characteristics, but these must be verified by the SDS. The table below outlines the critical data points to extract from the SDS.

Parameter Information to Locate in SDS Rationale for Disposal Protocol
Physical Hazards Flash Point, Flammability LimitsDetermines if the waste must be managed as flammable (e.g., Ignitable under RCRA). Influences storage and handling requirements to prevent ignition.[6][7]
Health Hazards Acute Toxicity, Skin/Eye Irritation CategoriesDictates the required Personal Protective Equipment (PPE) during handling and consolidation. Waste may be classified as toxic.[1][2]
Environmental Hazards Acute/Chronic Aquatic ToxicityDetermines if the waste is an environmental hazard. Release to drains or sewers is strictly prohibited to prevent ecological damage.[4][5]
Incompatible Materials List of incompatible substances (e.g., strong acids, oxidizers)Essential for preventing dangerous chemical reactions in the waste container. Improper segregation is a major cause of lab incidents.[1][6][8]
Part 2: Waste Characterization - The Regulatory Framework

In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA). As the generator, you are legally responsible for determining if your waste is hazardous.[9] This determination follows a clear logical flow.

A chemical waste is considered hazardous if it is either "listed" or "characteristic" waste.[9]

  • Listed Wastes: The EPA lists specific wastes from industrial processes (F and K lists) and discarded commercial chemical products (P and U lists).[10] It is unlikely that 4-Hydroxybutyl 2-methylpropanoate is on these lists unless it is a component of a listed formulation, but the lists should always be checked.

  • Characteristic Wastes: Even if not listed, a waste is hazardous if it exhibits one or more of the following characteristics:

    • Ignitability (D001): Liquids with a flash point below 60°C (140°F).

    • Corrosivity (D002): Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[11]

    • Reactivity (D003): Unstable, reacts violently with water, or capable of detonation.

    • Toxicity (D004-D043): Contains contaminants at concentrations above specified thresholds, as determined by the Toxicity Characteristic Leaching Procedure (TCLP).

The following diagram illustrates the decision-making process for waste characterization.

G start Start: Waste 4-Hydroxybutyl 2-methylpropanoate Generated is_solid_waste Is the material a solid waste per 40 CFR § 261.2? start->is_solid_waste is_excluded Is the waste excluded per 40 CFR § 261.4? is_solid_waste->is_excluded Yes non_haz Manage as Non-Hazardous Solid Waste is_solid_waste->non_haz No is_listed Is the waste a 'Listed' Hazardous Waste? (40 CFR Part 261, Subpart D) is_excluded->is_listed No is_excluded->non_haz Yes is_characteristic Does the waste exhibit a 'Characteristic'? (Ignitability, Corrosivity, Reactivity, Toxicity) is_listed->is_characteristic No haz Manage as Hazardous Waste is_listed->haz Yes is_characteristic->non_haz No is_characteristic->haz Yes

Hazardous Waste Determination Workflow
Part 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of 4-Hydroxybutyl 2-methylpropanoate waste.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Action: Choose a location at or near the point of generation for waste accumulation. This area must be under the control of the operator.

  • Causality: Designating an SAA allows for the safe, temporary collection of hazardous waste without requiring a full-scale storage permit, provided regulatory quantity and time limits are met.

Step 2: Select the Proper Waste Container

  • Action: Use a container made of a material compatible with 4-Hydroxybutyl 2-methylpropanoate (typically borosilicate glass or high-density polyethylene - HDPE). The container must have a secure, tight-fitting lid.

  • Causality: Prevents degradation of the container and leakage of the waste. A secure lid prevents the release of vapors and spills.

Step 3: Label the Waste Container

  • Action: Before adding any waste, label the container with the words "Hazardous Waste" and the full chemical name: "4-Hydroxybutyl 2-methylpropanoate" . Do not use abbreviations or formulas.

  • Causality: Clear, accurate labeling is a strict regulatory requirement and is critical for ensuring waste is not mishandled or mixed with incompatible substances by other lab personnel or waste technicians.

Step 4: Segregate and Accumulate Waste

  • Action: Pour the waste 4-Hydroxybutyl 2-methylpropanoate into its designated, labeled container. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Keep the container closed at all times except when adding waste.

  • Causality: Mixing waste streams can lead to dangerous reactions. For instance, mixing this ester with strong acids or bases could catalyze hydrolysis, while mixing with strong oxidizers could create a fire or explosion hazard.[1] Segregation also prevents the costly and complex process of having to analyze and treat a mixed, unknown waste stream.

Waste Stream Compatible for Co-mingling? Rationale
Other Non-Halogenated Organic Solvents PotentiallyPermissible only if confirmed compatible. Co-mingling can simplify disposal.
Halogenated Organic Solvents NO Halogenated waste requires a different, more expensive incineration process.
Aqueous Waste NO Introduces an immiscible phase and complicates disposal.
Strong Acids/Bases NO Risk of violent reaction or degradation.[1][8]
Strong Oxidizers NO Significant fire and explosion hazard.[1][6]

Step 5: Arrange for Disposal

  • Action: Once the container is full or you have finished the generating process, contact your institution's EHS department to arrange for a waste pickup.

  • Causality: EHS professionals are trained to handle, transport, and consolidate waste according to federal and state regulations, ensuring a compliant and safe final disposal process.

Part 4: Final Disposal Pathways

Once the waste leaves your laboratory, it follows a regulated chain of custody to its final destination. Understanding this process reinforces the importance of proper segregation and labeling at the source.

G lab 1. Laboratory SAA (Waste Generation & Segregation) ehs 2. EHS Pickup (Internal Transport) lab->ehs main_storage 3. Central Accumulation Facility (Consolidation & Manifesting) ehs->main_storage transporter 4. Licensed Waste Transporter main_storage->transporter tsdf 5. Treatment, Storage, & Disposal Facility (TSDF) (e.g., Incinerator) transporter->tsdf

Chemical Waste Disposal Logistics Workflow

For an organic compound like 4-Hydroxybutyl 2-methylpropanoate, the most common and environmentally sound disposal method is incineration .[12]

  • High-Temperature Incineration: The waste is sent to a licensed hazardous waste incinerator, where it is destroyed at temperatures exceeding 850°C. These facilities are equipped with advanced scrubbers and afterburners to neutralize harmful combustion byproducts, ensuring minimal environmental release.

Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[5] This is illegal and poses a significant threat to aquatic ecosystems and wastewater treatment facilities.

Part 5: Spill & Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify everyone in the immediate area.

  • Isolate the Area: Secure the location to prevent unauthorized entry.

  • Don PPE: At a minimum, wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Contain the Spill: Use a non-combustible absorbent material like sand, vermiculite, or a commercial chemical spill pillow to dike and absorb the liquid.[13][14]

  • Collect and Dispose: Carefully scoop the absorbent material into a designated waste container. Label it as "Hazardous Waste: Spill Debris containing 4-Hydroxybutyl 2-methylpropanoate."[14]

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your supervisor and EHS department.

By adhering to this comprehensive guide, you ensure that your critical research is conducted not only effectively but also with the highest standards of safety and environmental responsibility.

References

  • Capot Chemical Co., Ltd. MSDS of 4'-hydroxy-2-methylpropiophenone. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Butyl 4-hydroxybenzoate. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • U.S. Environmental Protection Agency. United States Environmental Protection Agency Memorandum on Disposal of Collected Household Pharmaceuticals. [Link]

  • Southern Illinois University, Center for Environmental Health and Safety. Chemical Waste Management Guide. [Link]

  • ACS Publications. Chemical Recycling of Polyhydroxybutyrate (PHB) into Bio-Based Solvents and Their Use in a Circular PHB Extraction. [Link]

  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. [Link]

  • National Center for Biotechnology Information. Selective chemical recycling of polyhydroxybutyrate into high-value hydroxy acid using the taurine organocatalyst. [Link]

  • Google Patents. WO2004104048A1 - A process for the preparation of hydroxy polymer esters and their use.

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